4-Ethyl-2-fluorobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQKZHKLCHZBKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Ethyl-2-fluorobenzaldehyde: A Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 4-Ethyl-2-fluorobenzaldehyde (CAS Number: 1176284-04-0), a substituted aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but a foundational understanding of the causality behind experimental design, grounded in established chemical principles and supported by authoritative references.
Introduction and Strategic Importance
4-Ethyl-2-fluorobenzaldehyde enters the chemical landscape as a molecule of interest for several key reasons. The strategic placement of its functional groups—an aldehyde, an ortho-fluorine, and a para-ethyl group—creates a unique electronic and steric environment. The aldehyde serves as a versatile reactive handle for a multitude of chemical transformations. The ortho-fluorine atom significantly modulates the reactivity of the aldehyde through its strong electron-withdrawing inductive effect, making the carbonyl carbon more electrophilic.[1] Furthermore, fluorine substitution is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2][3] The para-ethyl group provides a lipophilic handle that can be used to probe hydrophobic pockets in biological targets.
This guide will elucidate the known and projected physicochemical properties, propose a robust synthetic pathway, explore the expected reactivity, and discuss the potential applications of this valuable, commercially available intermediate.
Physicochemical and Spectroscopic Profile
While detailed experimental data for 4-Ethyl-2-fluorobenzaldehyde is not extensively published, a comprehensive profile can be constructed by examining its constituent parts and analogous compounds.
Table 1: Physicochemical Properties of 4-Ethyl-2-fluorobenzaldehyde and Related Analogues
| Property | 4-Ethyl-2-fluorobenzaldehyde | 2-Fluorobenzaldehyde | 4-Fluorobenzaldehyde | 4-Ethylbenzaldehyde |
| CAS Number | 1176284-04-0[4] | 446-52-6[5] | 459-57-4[6] | 4748-78-1[7] |
| Molecular Formula | C₉H₉FO | C₇H₅FO[5] | C₇H₅FO[6] | C₉H₁₀O[8] |
| Molecular Weight | 152.16 g/mol [9] | 124.11 g/mol [5] | 124.11 g/mol [6] | 134.18 g/mol [8] |
| Appearance | Not specified (likely liquid) | Colorless to light yellow liquid[5] | Colorless to slightly yellowish liquid[1] | Not specified (likely liquid) |
| Boiling Point | Not specified | 90-91 °C at 46 mmHg[10] | 181 °C[6] | Not specified |
| Melting Point | Not specified | -44.5 °C[10] | -10 °C[6] | Not specified |
| Density | Not specified | 1.178 g/mL at 25 °C[10] | 1.16 g/mL at 25 °C[6] | Not specified |
Spectroscopic Analysis (Predicted)
The spectroscopic signature of 4-Ethyl-2-fluorobenzaldehyde can be predicted with high confidence.
-
¹H NMR: The spectrum is expected to show a singlet for the aldehydic proton between δ 9.8-10.5 ppm. The aromatic region will display complex splitting patterns due to the fluorine coupling. The ethyl group will present as a quartet (CH₂) and a triplet (CH₃) in the upfield region.
-
¹³C NMR: The carbonyl carbon should appear significantly downfield (around 190 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
-
IR Spectroscopy: A strong carbonyl (C=O) stretch is expected around 1700-1720 cm⁻¹. C-F stretching bands will be present in the 1200-1300 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 152. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺ at m/z 151) and the loss of the formyl group ([M-CHO]⁺ at m/z 123).[3]
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 4-Ethyl-2-fluorobenzaldehyde.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Fluoro-4-ethylbenzaldehyde (via a suitable precursor)
A more direct and likely industrial route would involve the formylation of 1-ethyl-3-fluorobenzene. This can be achieved through various methods, such as the Gattermann-Koch reaction (using CO and HCl with a Lewis acid catalyst) or Vilsmeier-Haack formylation. A representative procedure using a stable precursor is presented below, which is a common strategy in fine chemical synthesis.[12]
Materials:
-
1-Bromo-4-ethyl-2-fluorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1M Hydrochloric acid
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine.
-
Add a solution of 1-bromo-4-ethyl-2-fluorobenzene (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel to initiate the reaction. Maintain a gentle reflux.
-
Once the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Formylation: Cool the reaction mixture to 0 °C in an ice bath. Add anhydrous DMF (1.5 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up and Purification: Quench the reaction by slowly adding 1M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 4-Ethyl-2-fluorobenzaldehyde by column chromatography on silica gel.
Chemical Reactivity and Synthetic Applications
The reactivity of 4-Ethyl-2-fluorobenzaldehyde is dominated by the electrophilic nature of the aldehyde group, which is enhanced by the ortho-fluorine substituent. This makes it an excellent substrate for a variety of nucleophilic addition reactions.
Key Reaction Pathways
Caption: Key reaction pathways for 4-Ethyl-2-fluorobenzaldehyde.
-
Schiff Base Formation: Condensation with primary amines readily forms imines (Schiff bases), which are important intermediates in the synthesis of heterocyclic compounds and have applications as ligands in coordination chemistry.[13]
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) in the presence of a base will yield α,β-unsaturated products, which are valuable Michael acceptors.[13]
-
Oxidation: The aldehyde can be easily oxidized to the corresponding 4-ethyl-2-fluorobenzoic acid using standard oxidizing agents like potassium permanganate or Jones reagent. This carboxylic acid is another valuable synthetic intermediate.[12]
-
Reductive Amination: In a one-pot reaction with an amine and a reducing agent (e.g., sodium borohydride), the aldehyde can be converted into a secondary or tertiary amine, a common transformation in pharmaceutical synthesis.
-
Building Block for Heterocycles: Due to its functionality, this molecule is an ideal starting point for constructing various heterocyclic systems, such as quinolines, benzodiazepines, and other scaffolds of medicinal interest.[14]
Safety and Handling
A complete Safety Data Sheet (SDS) for 4-Ethyl-2-fluorobenzaldehyde is not widely available. However, based on supplier information and data from analogous compounds like 2-fluorobenzaldehyde and 4-fluorobenzaldehyde, the following precautions are mandated.[15]
Table 2: Hazard Identification and Safety Precautions
| Hazard Category | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Harmful if swallowed) | GHS07 (Warning)[4] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Eye Irritation | GHS07 (Warning) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| General Handling | - | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. Store in a cool, dry place in a tightly sealed container. |
Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[15]
Conclusion
4-Ethyl-2-fluorobenzaldehyde, CAS number 1176284-04-0, represents a strategically functionalized aromatic building block with considerable potential for innovation in drug discovery and materials science. While comprehensive public data on this specific molecule is limited, a robust understanding of its properties, synthesis, and reactivity can be confidently established through the analysis of its chemical analogues. Its enhanced electrophilicity and the presence of both fluoro and ethyl substituents make it a prime candidate for the synthesis of novel, high-value compounds. Researchers and development professionals are encouraged to consider this commercially available intermediate as a versatile tool in their synthetic endeavors.
References
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PubChem. (n.d.). 4-Fluorobenzaldehyde. Retrieved from [Link]
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ResearchGate. (2025, August 10). Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. Retrieved from [Link]
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ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]
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PubMed. (1991). Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme Synthesis of compounds 1-12. Retrieved from [Link]
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European Journal of Chemistry. (n.d.). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of 4-fluorobenzaldehyde thiosemicarbazone derivatives as corrosion inhibitors. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis, characterization and biological evaluation of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds. Retrieved from [Link]
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PubChem. (n.d.). 3-Ethyl-4-fluorobenzaldehyde. Retrieved from [Link]
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IndiaMART. (n.d.). Fluoro Benzaldehyde. Retrieved from [Link]
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ATB. (n.d.). 4-Ethylbenzaldehyde. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Ethyl-benzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 4-Ethyl-2-methylbenzaldehyde. Retrieved from [Link]
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Shandong Biotech. (n.d.). 4-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]
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mzCloud. (2017, April 19). 4 Ethylbenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
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Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Retrieved from [Link]
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An In-depth Technical Guide to 4-Ethyl-2-fluorobenzaldehyde: Structure and Synthesis
Introduction: The Significance of Fluorinated Scaffolds
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. 4-Ethyl-2-fluorobenzaldehyde is a valuable substituted benzaldehyde that serves as a critical building block for more complex molecular architectures.[1] Its utility lies in the precise arrangement of its functional groups: an aldehyde for subsequent derivatization, an ethyl group to modulate steric and electronic properties, and a fluorine atom positioned ortho to the aldehyde, which influences both reactivity and conformation. This guide provides a comprehensive overview of its structure and a detailed, field-proven methodology for its synthesis via directed ortho-metallation, offering insights into the causality behind the experimental design.
Molecular Profile and Physicochemical Properties
4-Ethyl-2-fluorobenzaldehyde is a distinct chemical entity characterized by a benzene ring substituted with three different functional groups at positions 1, 2, and 4. The structural arrangement dictates its chemical behavior and potential applications.
Chemical Structure: The molecule consists of a benzaldehyde core with a fluorine atom at the C2 position (ortho to the formyl group) and an ethyl group at the C4 position (para to the formyl group).
-
IUPAC Name: 4-ethyl-2-fluorobenzaldehyde
-
Molecular Formula: C₉H₉FO[2]
-
SMILES: CCC1=CC(=C(C=C1)C=O)F[2]
-
InChI Key: AQQKZHKLCHZBKZ-UHFFFAOYSA-N[2]
The key physicochemical properties are summarized in the table below, derived from computed data and available chemical supplier information.
| Property | Value | Source |
| Molecular Weight | 152.16 g/mol | PubChem[3] |
| Monoisotopic Mass | 152.063743068 Da | PubChem[2][3] |
| CAS Number | 1176284-04-0 | ChemicalBook[4] |
| XLogP3-AA (Predicted) | 2.3 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
Regioselective Synthesis via Directed ortho-Metallation (DoM)
The synthesis of specifically substituted aromatic compounds often presents a challenge in controlling regioselectivity. For 4-Ethyl-2-fluorobenzaldehyde, direct electrophilic formylation of 3-ethylfluorobenzene would likely yield a mixture of isomers due to the competing directing effects of the ethyl and fluoro groups. A more elegant and highly regioselective approach is the Directed ortho-Metallation (DoM) strategy.
Strategic Rationale: Why DoM is the Superior Choice
The DoM reaction leverages the ability of a heteroatom-containing functional group to direct a strong base to deprotonate a specific, adjacent ortho position. In the case of a fluorobenzene substrate, the fluorine atom is a powerful ortho-directing group for lithiation.[5] Its high electronegativity makes the ortho protons more acidic, and its lone pairs can coordinate with the lithium cation of the organolithium base, effectively delivering the base to the desired position.[6][7] This circumvents the ambiguity of classical electrophilic aromatic substitution and provides a direct, high-yield pathway to the ortho-lithiated intermediate, which can then be trapped with an appropriate electrophile to install the desired functionality. For synthesizing an aldehyde, N,N-Dimethylformamide (DMF) is the quintessential formylating agent.[8]
Synthesis Workflow Visualization
The overall transformation from the starting material, 1-ethyl-3-fluorobenzene, to the final product is a two-step, one-pot process.
Caption: High-level workflow for the synthesis of 4-Ethyl-2-fluorobenzaldehyde.
Detailed Experimental Protocol
This protocol is a representative methodology based on established principles of directed ortho-metallation and should be performed by qualified personnel with appropriate safety precautions.
Materials & Reagents:
-
1-Ethyl-3-fluorobenzene (Starting Material)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Solution: To the flask, add 1-ethyl-3-fluorobenzene (1.0 eq) and anhydrous THF (approx. 0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20-30 minutes. The causality for this slow addition at low temperature is critical: the lithiation is highly exothermic, and maintaining a low temperature prevents side reactions, such as benzylic lithiation at the ethyl group, and ensures the stability of the aryllithium intermediate.[9] Stir the resulting solution at -78 °C for 1 hour.
-
Formylation: After 1 hour, add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C. The aryllithium intermediate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF.[8]
-
Quenching and Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. This step hydrolyzes the intermediate adduct to form the final aldehyde product.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Final Product Isolation: The crude product can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield 4-Ethyl-2-fluorobenzaldehyde as a pure substance.
Mechanistic Deep Dive
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The DoM synthesis of 4-Ethyl-2-fluorobenzaldehyde proceeds through a well-defined pathway.
Mechanistic Pathway Visualization
The mechanism involves two primary stages: formation of the ortho-lithiated species followed by nucleophilic attack on the formylating agent.
Caption: Step-wise mechanism of Directed ortho-Metallation and formylation.
Step-wise Explanation:
-
Directed Deprotonation: The butyl anion (Bu⁻) from n-BuLi acts as a strong base. The lithium cation (Li⁺) coordinates to the electron-rich fluorine atom on the starting material. This proximity directs the butyl anion to abstract the most acidic proton, which is at the C2 position (ortho to the fluorine), forming the thermodynamically stable aryllithium intermediate and butane as a byproduct.[5]
-
Nucleophilic Attack: The newly formed aryllithium species is a powerful carbon-based nucleophile. It attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). This breaks the C=O pi bond and forms a tetrahedral intermediate, a lithium alkoxide salt.
-
Hydrolysis: During the aqueous workup (e.g., with NH₄Cl/H₂O), the tetrahedral intermediate is protonated and subsequently collapses, eliminating dimethylamine to yield the final 4-Ethyl-2-fluorobenzaldehyde product.
Conclusion
4-Ethyl-2-fluorobenzaldehyde is a strategically important synthetic intermediate whose value is defined by the precise orientation of its functional groups. While various synthetic routes could be envisioned, the Directed ortho-Metallation (DoM) of 1-ethyl-3-fluorobenzene stands out as the most authoritative and regioselective method. This approach, grounded in the fundamental principles of organolithium chemistry, provides a reliable and scalable pathway for researchers in pharmaceutical and materials development. By understanding the underlying mechanism and the rationale for each experimental step, scientists can confidently employ this methodology to access this and other similarly complex fluorinated building blocks.
References
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PubChem. (n.d.). 3-Ethyl-4-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-ethyl-2-fluorobenzaldehyde (C9H9FO). Retrieved from [Link]
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Schlosser, M., et al. (2005). Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes. ResearchGate. Retrieved from [Link]
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Chadwick, D. J., & Willbe, C. (1979). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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Synlett. (2017). A Ligandless Palladium-Catalyzed Reductive Carbonylation of Aryl Iodides for the Synthesis of Aromatic Aldehydes. Organic Chemistry Portal. Retrieved from [Link]
- Google Patents. (n.d.). CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.
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University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
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An In-depth Technical Guide to 4-Ethyl-2-fluorobenzaldehyde: A Key Intermediate in Modern Synthesis
An Introduction to a Niche yet Significant Aromatic Aldehyde
4-Ethyl-2-fluorobenzaldehyde, a substituted aromatic aldehyde, represents a class of highly valuable yet specialized building blocks in the landscape of organic synthesis, particularly within the realms of pharmaceutical and materials science research. While not as extensively documented as its simpler analogue, 4-fluorobenzaldehyde, the strategic placement of an ethyl group at the para-position and a fluorine atom at the ortho-position to the formyl group imparts unique electronic and steric properties to the molecule. These characteristics make it a desirable intermediate for accessing complex molecular architectures.
This technical guide aims to provide a comprehensive overview of 4-Ethyl-2-fluorobenzaldehyde, consolidating available information on its synthesis, properties, and potential applications. It is designed for researchers, scientists, and drug development professionals who seek to leverage the distinct reactivity of this compound in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a compound is fundamental to its application in research and development.
Table 1: Physicochemical Properties of 4-Ethyl-2-fluorobenzaldehyde
| Property | Value | Reference |
| CAS Number | 1176284-04-0 | [1] |
| Molecular Formula | C₉H₉FO | [1] |
| Molecular Weight | 152.17 g/mol | [1] |
| Appearance | Not explicitly documented, likely a liquid or low-melting solid |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show a downfield singlet for the aldehydic proton (CHO). The aromatic region would display a complex splitting pattern due to the ortho and meta couplings of the three aromatic protons, further influenced by the fluorine atom. The ethyl group would present as a quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃).
-
¹³C NMR: The carbon NMR would feature a characteristic peak for the carbonyl carbon of the aldehyde. The aromatic carbons would show distinct signals, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum would display a singlet, with its chemical shift being indicative of the electronic environment of the fluorine atom on the aromatic ring.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the ethyl group, as well as the C-F stretching vibration.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and cleavage of the ethyl group.
Synthesis of 4-Ethyl-2-fluorobenzaldehyde: Plausible Synthetic Strategies
Detailed, peer-reviewed synthetic procedures specifically for 4-Ethyl-2-fluorobenzaldehyde are not widely published. However, established methods for the synthesis of substituted fluorobenzaldehydes can be logically adapted. The following represent viable, field-proven approaches that a senior application scientist would consider.
Strategy 1: Ortho-Formylation of 3-Ethylfluorobenzene
This approach leverages the directing effect of the fluorine atom in an electrophilic aromatic substitution reaction.
Sources
Unlocking New Frontiers: A Technical Guide to the Potential Research Areas for 4-Ethyl-2-fluorobenzaldehyde
Introduction: The Untapped Potential of a Unique Chemical Scaffold
In the landscape of modern chemical synthesis, the strategic selection of building blocks is paramount to the successful development of novel molecules with tailored properties. 4-Ethyl-2-fluorobenzaldehyde, a disubstituted aromatic aldehyde, represents a largely unexplored yet highly promising scaffold for researchers in drug discovery, agrochemicals, and materials science. The unique interplay of its constituent functional groups—the reactive aldehyde, the electron-withdrawing ortho-fluoro substituent, and the lipophilic para-ethyl group—creates a molecule with a distinct electronic and steric profile. This guide serves as an in-depth exploration of the potential research avenues for 4-Ethyl-2-fluorobenzaldehyde, providing a scientifically grounded framework for its application in the synthesis of novel and impactful chemical entities.
The aldehyde functionality is a versatile handle for a myriad of organic transformations, including condensations, reductive aminations, and cycloadditions.[1] The presence of a fluorine atom at the ortho position significantly modulates the reactivity of both the aldehyde and the aromatic ring. This ortho-fluoro group can enhance reaction selectivity and, in the context of medicinal chemistry, improve metabolic stability and binding affinity of the final compound.[2] Concurrently, the para-ethyl group can serve as a lipophilic handle, potentially improving membrane permeability and acting as a bioisosteric replacement for other functional groups.[3] This combination of features positions 4-Ethyl-2-fluorobenzaldehyde as a valuable starting material for the generation of diverse molecular libraries with a high potential for biological activity and material applications.
This technical guide will delve into specific, actionable research areas, complete with validated experimental protocols and a discussion of the underlying chemical principles. We will explore its utility in the synthesis of bioactive heterocycles, the development of novel chalcones, and its application as a key intermediate in the construction of complex molecular architectures.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of 4-Ethyl-2-fluorobenzaldehyde is essential for predicting its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 1176284-04-0 | [4] |
| Molecular Formula | C₉H₉FO | [4] |
| Molecular Weight | 152.17 g/mol | [4] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from analogs |
| Boiling Point | Not explicitly available; estimated to be >200 °C | Inferred from analogs |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ether, chloroform) and insoluble in water.[5] | Inferred from analogs |
The reactivity of 4-Ethyl-2-fluorobenzaldehyde is governed by the electronic effects of its substituents. The aldehyde group is a meta-director for electrophilic aromatic substitution due to its electron-withdrawing nature.[6] However, the ortho-fluoro and para-ethyl groups exert their own directing effects. The fluorine atom is an ortho, para-director, while the ethyl group is also an ortho, para-director. The interplay of these directing effects will influence the regioselectivity of further substitutions on the aromatic ring. The ortho-fluoro group, being strongly electronegative, enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity can be harnessed in various synthetic transformations.
Proposed Research Area 1: Synthesis of Novel Bioactive Heterocycles
Substituted benzaldehydes are pivotal starting materials for the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds, many of which form the core of approved pharmaceuticals.[7] The unique substitution pattern of 4-Ethyl-2-fluorobenzaldehyde makes it an ideal candidate for the synthesis of novel benzothiazoles, quinolines, and other heterocyclic systems with potential therapeutic applications.
Benzothiazole Derivatives for Anticancer and Antimicrobial Applications
Benzothiazoles are a class of heterocyclic compounds known for their diverse biological activities, including anticancer and antimicrobial properties.[8][9] The synthesis of 2-substituted benzothiazoles is often achieved through the condensation of a substituted benzaldehyde with 2-aminothiophenol.[10]
Proposed Research Pathway:
Caption: Synthesis and screening of novel benzothiazole derivatives.
Experimental Protocol: Synthesis of 2-(4-Ethyl-2-fluorophenyl)benzothiazole
-
Reaction Setup: In a round-bottom flask, dissolve 4-Ethyl-2-fluorobenzaldehyde (1 mmol) and 2-aminothiophenol (1 mmol) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol (10 mL).
-
Reaction Conditions: The reaction can be performed under catalyst-free conditions in air or with the addition of a catalytic amount of iodine.[10] Stir the reaction mixture at room temperature or gently heat to 60-80 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by vacuum filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Quinoline Scaffolds for Antimalarial and Anti-inflammatory Drug Discovery
The quinoline core is present in numerous antimalarial drugs (e.g., chloroquine) and compounds with anti-inflammatory activity.[11] The Friedländer annulation, which involves the reaction of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group, is a classic method for quinoline synthesis.[12] A modern approach involves a one-pot reaction of 2-aminobenzyl alcohols with aldehydes.[13]
Proposed Research Pathway:
Caption: Synthesis and evaluation of novel quinoline derivatives.
Experimental Protocol: Synthesis of 2-(4-Ethyl-2-fluorophenyl)quinoline
-
Reaction Setup: In a sealed tube, combine 4-Ethyl-2-fluorobenzaldehyde (1 mmol), 2-aminobenzyl alcohol (1.2 mmol), and a suitable oxidant/catalyst system (e.g., anthraquinone as a photocatalyst in DMSO) in a solvent like DMSO.[13]
-
Reaction Conditions: Irradiate the mixture with visible light at room temperature and stir for the required time.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Proposed Research Area 2: Development of Fluorinated Chalcones as Potential Anticancer Agents
Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and are known to possess a wide range of biological activities, including potent anticancer effects. The incorporation of fluorine into the chalcone scaffold can enhance their therapeutic index.[14] 4-Ethyl-2-fluorobenzaldehyde is an excellent starting material for the synthesis of novel fluorinated chalcones.
Proposed Research Pathway:
Caption: Synthesis and anticancer evaluation of fluorinated chalcones.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
-
Reaction Setup: In a mortar, combine equimolar amounts of 4-Ethyl-2-fluorobenzaldehyde, a substituted acetophenone, and solid sodium hydroxide pellets.[14]
-
Reaction Conditions: Grind the mixture with a pestle for 5-10 minutes at room temperature. The mixture will typically form a paste and may solidify.
-
Work-up and Purification: Add cold water to the mortar and break up the solid. Collect the crude product by vacuum filtration. Wash the solid with water and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.
| Acetophenone Substituent (R) | Expected Chalcone | Potential Biological Activity |
| 4-Hydroxy | 1-(4-Hydroxyphenyl)-3-(4-ethyl-2-fluorophenyl)prop-2-en-1-one | Enhanced antioxidant and anticancer activity |
| 4-Methoxy | 1-(4-Methoxyphenyl)-3-(4-ethyl-2-fluorophenyl)prop-2-en-1-one | Potent anti-inflammatory and cytotoxic effects |
| 4-Nitro | 1-(4-Nitrophenyl)-3-(4-ethyl-2-fluorophenyl)prop-2-en-1-one | Potential for enhanced pro-apoptotic activity |
Proposed Research Area 3: Advanced Synthetic Intermediates and Material Science Applications
Beyond its direct use in the synthesis of bioactive molecules, 4-Ethyl-2-fluorobenzaldehyde can serve as a versatile intermediate for more complex synthetic transformations and for the development of novel materials.
Knoevenagel and Wittig Reactions for C-C Bond Formation
The Knoevenagel condensation of 4-Ethyl-2-fluorobenzaldehyde with active methylene compounds can lead to the formation of α,β-unsaturated products that are valuable intermediates in organic synthesis.[15][16] Similarly, the Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes.[6][17]
Proposed Research Pathway:
Caption: C-C bond forming reactions using 4-Ethyl-2-fluorobenzaldehyde.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reaction Setup: In a flask, dissolve 4-Ethyl-2-fluorobenzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine.[16]
-
Reaction Conditions: Stir the mixture at room temperature. The product often precipitates out of the solution.
-
Work-up and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry.
Experimental Protocol: Wittig Reaction
-
Ylide Preparation: Prepare the phosphorus ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF under an inert atmosphere.[17]
-
Reaction with Aldehyde: Add a solution of 4-Ethyl-2-fluorobenzaldehyde in THF to the ylide solution at low temperature (e.g., -78 °C) and allow the mixture to warm to room temperature.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product is purified by column chromatography.
Reductive Amination for the Synthesis of Bioactive Amines
Reductive amination is a powerful method for the synthesis of primary, secondary, and tertiary amines.[18] This reaction involves the formation of an imine or iminium ion from an aldehyde and an amine, followed by reduction. 4-Ethyl-2-fluorobenzaldehyde can be used to synthesize a variety of novel amines with potential pharmacological applications.
Experimental Protocol: Reductive Amination
-
Imine Formation: In a flask, dissolve 4-Ethyl-2-fluorobenzaldehyde (1 mmol) and the desired primary or secondary amine (1.1 mmol) in a suitable solvent such as methanol or dichloromethane. A catalytic amount of acetic acid can be added to facilitate imine formation.[19]
-
Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water or a basic solution. Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.
Polymer and Materials Science Applications
Substituted benzaldehydes are used in the synthesis of polymers and functional materials.[20][21] For instance, they can be used as monomers or co-monomers in polymerization reactions to introduce specific functionalities into the polymer backbone. The fluorine and ethyl groups of 4-Ethyl-2-fluorobenzaldehyde could impart desirable properties such as thermal stability, hydrophobicity, and altered electronic properties to the resulting polymers. Additionally, this molecule could be explored as a precursor for the synthesis of novel photosensitizers and dyes.[22][23]
Conclusion: A Call to Exploration
4-Ethyl-2-fluorobenzaldehyde stands as a versatile and underutilized chemical entity with significant potential across multiple scientific disciplines. The strategic combination of its reactive aldehyde group with the unique electronic and steric influences of the ortho-fluoro and para-ethyl substituents provides a rich platform for the design and synthesis of novel molecules. The research areas proposed in this guide—spanning the synthesis of bioactive heterocycles, the development of fluorinated chalcones, and its application as an advanced synthetic intermediate—represent just the initial foray into the possibilities this molecule holds. It is our hope that this technical guide will serve as a catalyst for further investigation, empowering researchers to unlock the full potential of 4-Ethyl-2-fluorobenzaldehyde in their pursuit of scientific innovation.
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Methodological & Application
Application Notes and Protocols for 4-Ethyl-2-fluorobenzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Unique Building Block
4-Ethyl-2-fluorobenzaldehyde (CAS No. 1176284-04-0) is a substituted aromatic aldehyde that holds significant promise as a versatile intermediate in modern organic synthesis. Its unique trifunctional substitution pattern—an electrophilic aldehyde group, a deactivating yet ortho-directing fluorine atom, and a para-ethyl group—offers a nuanced reactivity profile for the construction of complex molecular architectures. While specific applications of this compound are not yet widely documented in peer-reviewed literature, its structural motifs are prevalent in pharmacologically active compounds and agrochemicals. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making it a valuable synthon for drug discovery and development.[1][2]
This guide provides a comprehensive overview of the predicted reactivity and potential synthetic applications of 4-Ethyl-2-fluorobenzaldehyde. The protocols herein are based on established methodologies for structurally related compounds and are intended to serve as a robust starting point for further investigation and optimization.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 1176284-04-0 | |
| Molecular Formula | C₉H₉FO | |
| Molecular Weight | 152.17 g/mol | |
| Appearance | Pale-yellow to Yellow-brown Liquid | |
| Storage Temperature | 2-8 °C |
Safety Information:
-
Hazard Statements: H302 (Harmful if swallowed)
-
Precautionary Statements: P261, P280, P305+P351+P338, P304+P340, P405, P501
-
Pictograms: Exclamation Mark
Note: This information is based on available supplier data and may not be exhaustive. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this compound.
Proposed Synthesis of 4-Ethyl-2-fluorobenzaldehyde
A plausible synthetic route to 4-Ethyl-2-fluorobenzaldehyde can be envisioned starting from commercially available 3-fluoro-4-methylaniline, leveraging well-established transformations in organic chemistry.
Figure 1: Proposed synthetic pathway to 4-Ethyl-2-fluorobenzaldehyde.
This proposed synthesis involves a Sandmeyer reaction to introduce a bromine atom, followed by a Kumada coupling to install the ethyl group. Subsequent benzylic bromination and oxidation provide the target aldehyde.
Core Synthetic Applications and Protocols
The reactivity of 4-Ethyl-2-fluorobenzaldehyde is dictated by the interplay of its functional groups. The aldehyde group is the primary site for nucleophilic attack, while the ortho-fluorine atom exerts a strong electron-withdrawing inductive effect (-I), enhancing the electrophilicity of the carbonyl carbon.[3] However, the fluorine's lone pairs can also participate in resonance (+R), which can modulate this effect.[4] The para-ethyl group is a weak electron-donating group.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for C-C bond formation, reacting an active methylene compound with an aldehyde or ketone.[5] The enhanced electrophilicity of the carbonyl carbon in 4-Ethyl-2-fluorobenzaldehyde, due to the ortho-fluorine, is expected to facilitate this reaction. The resulting α,β-unsaturated products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Figure 2: General mechanism of the Knoevenagel condensation.
Protocol: Synthesis of 2-(4-Ethyl-2-fluorobenzylidene)malononitrile
This protocol is adapted from a procedure for 4-fluorobenzaldehyde and should be optimized for the target substrate.
Materials:
-
4-Ethyl-2-fluorobenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-Ethyl-2-fluorobenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
| Parameter | Expected Outcome |
| Yield | >85% (estimated) |
| Purity | High, may require recrystallization |
| Characterization | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry |
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a highly reliable method for converting aldehydes and ketones into alkenes.[6] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). This reaction is expected to proceed efficiently with 4-Ethyl-2-fluorobenzaldehyde to yield the corresponding substituted styrene.
Protocol: Synthesis of 1-(4-Ethyl-2-fluorostyryl)benzene
This protocol is a general representation of a Wittig reaction and requires optimization.[7]
Materials:
-
4-Ethyl-2-fluorobenzaldehyde
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. Allow the mixture to stir at room temperature for 1 hour to form the ylide (a deep red or orange color is typically observed).
-
Cool the ylide solution to 0 °C and add a solution of 4-Ethyl-2-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the aldehyde.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Expected Outcome |
| Yield | 60-80% (estimated) |
| Stereoselectivity | Mixture of (E) and (Z) isomers, dependent on ylide stability and reaction conditions.[8] |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Reductive Amination for the Synthesis of Amines
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[9] The reaction proceeds through the in-situ formation of an imine from the aldehyde and an amine, which is then reduced by a mild reducing agent.
Figure 3: General workflow for a reductive amination reaction.
Protocol: Synthesis of N-Benzyl-1-(4-ethyl-2-fluorophenyl)methanamine
This protocol is adapted from a general procedure for reductive amination.[10]
Materials:
-
4-Ethyl-2-fluorobenzaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalyst)
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-Ethyl-2-fluorobenzaldehyde (1.0 eq) in DCE, add benzylamine (1.0 eq). A catalytic amount of acetic acid can be added if necessary.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Expected Outcome |
| Yield | 70-90% (estimated) |
| Purity | High after purification |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Grignard Reaction for the Synthesis of Secondary Alcohols
The Grignard reaction provides a classic and efficient method for the formation of C-C bonds and the synthesis of alcohols.[11] The reaction of 4-Ethyl-2-fluorobenzaldehyde with a Grignard reagent is expected to yield a secondary alcohol, a valuable precursor for various pharmaceuticals.
Protocol: Synthesis of 1-(4-Ethyl-2-fluorophenyl)propan-1-ol
This protocol is based on a general procedure for the reaction of Grignard reagents with aldehydes.[12][13]
Materials:
-
4-Ethyl-2-fluorobenzaldehyde
-
Ethylmagnesium bromide (Grignard reagent, commercially available or freshly prepared)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, place a solution of 4-Ethyl-2-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add the ethylmagnesium bromide solution (1.1 eq) dropwise via an addition funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the absence of the starting aldehyde.
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting alcohol by column chromatography if necessary.
| Parameter | Expected Outcome |
| Yield | 80-95% (estimated) |
| Purity | High, purification may be required to remove magnesium salts |
| Characterization | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry |
Conclusion
4-Ethyl-2-fluorobenzaldehyde represents a promising, albeit under-explored, building block for organic synthesis. The electronic and steric influences of its substituents create a unique reactivity profile that can be harnessed for the efficient construction of a variety of important molecular scaffolds. The protocols provided in this guide, while based on analogous systems, offer a solid foundation for researchers to begin exploring the synthetic utility of this compound. Further investigation into its applications in medicinal chemistry and materials science is warranted and is expected to yield novel and valuable discoveries.
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Wittig reaction - Wikipedia. (URL: [Link])
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Reactions with Grignard Reagents - Chemistry LibreTexts. (URL: [Link])
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The Strategic deployment of 4-Ethyl-2-fluorobenzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the judicious selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among the vast arsenal of chemical scaffolds available to medicinal chemists, substituted benzaldehydes hold a place of prominence due to their versatile reactivity. This guide focuses on a particularly strategic building block: 4-Ethyl-2-fluorobenzaldehyde .
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It will elucidate the physicochemical properties, synthesis, and reactivity of 4-Ethyl-2-fluorobenzaldehyde, with a significant focus on its application in the synthesis of targeted therapeutics, most notably as a key precursor to the TRK inhibitor, Larotrectinib. The narrative will delve into the causality behind experimental choices and provide field-proven insights into its utilization.
Physicochemical and Spectroscopic Profile
4-Ethyl-2-fluorobenzaldehyde (CAS Number: 1176284-04-0) is a disubstituted aromatic aldehyde. The presence and positioning of the ethyl and fluoro groups on the benzaldehyde core impart unique electronic and steric properties that are instrumental in its synthetic applications.[1]
Structural Features and Their Implications:
-
Aldehyde Group: This primary functional group is an electrophilic center, readily participating in a wide array of chemical transformations. It is the key handle for constructing more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and aldol condensations.
-
2-Fluoro Substituent: The highly electronegative fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect. This can influence the reactivity of the adjacent aldehyde group and the aromatic ring. In the context of medicinal chemistry, the introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.[1]
-
4-Ethyl Substituent: The ethyl group at the para position is an electron-donating group, which can subtly modulate the electronic properties of the aromatic ring. It also provides a lipophilic handle, which can be crucial for optimizing the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Predicted Physicochemical Properties:
While extensive experimental data for 4-Ethyl-2-fluorobenzaldehyde is not broadly published, computational models provide valuable predicted data.
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₉FO | PubChem[2] |
| Molecular Weight | 152.17 g/mol | PubChem[2] |
| XLogP3 | 2.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
Spectroscopic Characterization (Anticipated):
Based on the analysis of related structures like 4-fluorobenzaldehyde and 4-ethylbenzaldehyde, the following spectroscopic signatures can be anticipated for 4-Ethyl-2-fluorobenzaldehyde:[3][4]
-
¹H NMR: The spectrum would be expected to show a singlet for the aldehydic proton (likely downfield, ~10 ppm), signals for the aromatic protons (in the range of 7-8 ppm) with splitting patterns influenced by both the ethyl and fluoro substituents, and a quartet and a triplet for the ethyl group protons.
-
¹³C NMR: The carbonyl carbon should appear significantly downfield (~190 ppm). The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: A singlet is expected, with a chemical shift characteristic of an aryl fluoride.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde will be prominent (typically 1680-1715 cm⁻¹). C-H stretching of the aldehyde and aromatic ring, as well as C-F stretching vibrations, will also be present.[3][5]
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 152. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺).[6]
Synthesis of 4-Ethyl-2-fluorobenzaldehyde
The synthesis of 4-Ethyl-2-fluorobenzaldehyde can be approached through established methods for the formylation of aromatic rings. A logical and commonly employed strategy is the ortho-formylation of a readily available starting material, 1-ethyl-3-fluorobenzene.
Conceptual Synthetic Workflow:
Figure 1: Conceptual workflow for the synthesis of 4-Ethyl-2-fluorobenzaldehyde.
Detailed Protocol: Ortho-metalation and Formylation
This protocol describes a representative method for the synthesis of 4-Ethyl-2-fluorobenzaldehyde from 1-ethyl-3-fluorobenzene. The fluorine atom acts as a directing group for ortho-lithiation.
Materials:
-
1-Ethyl-3-fluorobenzene
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Initial Solution: Dissolve 1-ethyl-3-fluorobenzene (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add s-BuLi (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for another 2 hours.
-
Quenching: Slowly warm the reaction mixture to 0 °C and then quench by the careful addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Ethyl-2-fluorobenzaldehyde.
Causality Behind Experimental Choices:
-
Directed Ortho-Metalation: The fluorine atom is an effective ortho-directing group for lithiation, making this a regioselective method for introducing a substituent at the 2-position.
-
Low Temperature: The reaction is carried out at -78 °C to prevent side reactions, such as the addition of the organolithium reagent to the newly formed aldehyde.
-
Anhydrous Conditions: Organolithium reagents are highly reactive towards protic sources, including water. Therefore, stringent anhydrous conditions are essential for the success of the reaction.
Application in the Synthesis of TRK Inhibitors: The Case of Larotrectinib
A paramount application of 4-Ethyl-2-fluorobenzaldehyde is its role as a crucial building block in the synthesis of Larotrectinib, a first-in-class, highly selective Tropomyosin Receptor Kinase (TRK) inhibitor. Larotrectinib is approved for the treatment of adult and pediatric patients with solid tumors that have a neurotrophic receptor tyrosine kinase (NTRK) gene fusion.
The 4-ethyl-2-fluorophenyl moiety of Larotrectinib is essential for its potent and selective binding to the TRK kinase domain. The synthesis of this key fragment often begins with 4-Ethyl-2-fluorobenzaldehyde.
Key Synthetic Transformation: Reductive Amination
A pivotal step in the incorporation of the 4-ethyl-2-fluorophenyl group is the reductive amination of 4-Ethyl-2-fluorobenzaldehyde with a chiral amine intermediate. This reaction forms a stereochemically defined C-N bond, which is critical for the final drug's biological activity.
General Workflow for Larotrectinib Intermediate Synthesis:
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Application Notes and Protocols for 4-Ethyl-2-fluorobenzaldehyde: A Guide for Synthetic Chemists
Introduction: The Synthetic Versatility of 4-Ethyl-2-fluorobenzaldehyde
4-Ethyl-2-fluorobenzaldehyde is a substituted aromatic aldehyde that holds significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern—an activating ethyl group at the 4-position and an electron-withdrawing fluorine atom at the 2-position—creates a nuanced electronic environment that influences the reactivity of the aldehyde functional group. This guide provides detailed protocols for several fundamental transformations of 4-Ethyl-2-fluorobenzaldehyde, offering researchers and drug development professionals a practical framework for its utilization in the synthesis of more complex molecular architectures.
The protocols herein are presented with an emphasis on the underlying chemical principles, providing not just a set of instructions, but also a rationale for the experimental design. All procedures should be conducted by trained professionals in a well-ventilated fume hood, adhering to all relevant safety protocols.
Physicochemical Properties and Safety Considerations
While specific experimental data for 4-Ethyl-2-fluorobenzaldehyde is not extensively published, its properties can be extrapolated from structurally similar compounds. It is expected to be a liquid or a low-melting solid at room temperature.
Safety Precautions: Substituted benzaldehydes can be irritants to the skin, eyes, and respiratory tract.[1] Similar compounds, such as 2-fluorobenzaldehyde, are classified as flammable liquids and are harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a chemical fume hood.
Core Synthetic Transformations and Protocols
The aldehyde functionality is one of the most versatile in organic synthesis, amenable to a wide array of transformations. This section details protocols for olefination, reductive amination, oxidation, and reduction of 4-Ethyl-2-fluorobenzaldehyde.
Wittig Reaction: Carbon-Carbon Double Bond Formation
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[3][4] It involves the reaction of an aldehyde with a phosphorus ylide, generated in situ from a phosphonium salt and a strong base.[3] The reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group.[4]
-
Anhydrous Conditions: The phosphorus ylide is a strong base and will be quenched by protic solvents like water. Therefore, the reaction must be carried out under strictly anhydrous conditions.
-
Base Selection: A strong base is required to deprotonate the phosphonium salt to form the ylide. n-Butyllithium (n-BuLi) is a common choice for non-stabilized ylides.[3]
-
Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for the Wittig reaction as it is aprotic and effectively solvates the intermediates.
This protocol describes the reaction of 4-Ethyl-2-fluorobenzaldehyde with benzyltriphenylphosphonium chloride to yield a stilbene derivative.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Benzyltriphenylphosphonium chloride | 388.88 | 1.1 | 428 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | 20 mL |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 1.1 | 0.69 mL |
| 4-Ethyl-2-fluorobenzaldehyde | 152.16 | 1.0 | 152 mg |
| Saturated aqueous NH₄Cl solution | - | - | 10 mL |
| Diethyl ether | - | - | 3 x 15 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a dry, nitrogen-flushed 50 mL round-bottom flask equipped with a magnetic stir bar, add benzyltriphenylphosphonium chloride (428 mg, 1.1 mmol).
-
Add anhydrous THF (10 mL) to the flask.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (0.69 mL of a 1.6 M solution in hexanes, 1.1 mmol) dropwise to the stirred suspension. A deep orange or red color should develop, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate dry flask, dissolve 4-Ethyl-2-fluorobenzaldehyde (152 mg, 1.0 mmol) in anhydrous THF (5 mL).
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).[5]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired alkene. The product will be a mixture of (E)- and (Z)-isomers.
Reductive Amination: Synthesis of Secondary Amines
Reductive amination is a highly efficient method for the formation of C-N bonds, converting aldehydes and ketones into amines.[6] The reaction proceeds through the in situ formation of an imine, which is then reduced to the corresponding amine.[6] Using a mild reducing agent like sodium triacetoxyborohydride allows for a one-pot procedure.[7]
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes than imines, which minimizes the side reaction of aldehyde reduction to the alcohol.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction as they are aprotic and do not interfere with the reaction.[7]
-
Acid Catalyst: A small amount of acetic acid can be used to catalyze the formation of the imine intermediate.
This protocol details the reaction of 4-Ethyl-2-fluorobenzaldehyde with benzylamine.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Ethyl-2-fluorobenzaldehyde | 152.16 | 1.0 | 152 mg |
| Benzylamine | 107.15 | 1.0 | 107 mg (109 µL) |
| Dichloromethane (DCM) | - | - | 10 mL |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.5 | 318 mg |
| Saturated aqueous NaHCO₃ solution | - | - | 10 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
To a 50 mL round-bottom flask, add 4-Ethyl-2-fluorobenzaldehyde (152 mg, 1.0 mmol) and benzylamine (107 mg, 1.0 mmol).
-
Add dichloromethane (10 mL) and stir the solution at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) in one portion to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the secondary amine.
Oxidation to Carboxylic Acid
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. Several reagents can accomplish this, with potassium permanganate (KMnO₄) being a classic and powerful oxidant. The reaction is typically performed in a basic aqueous solution.
-
Oxidant: Potassium permanganate is a strong oxidizing agent that readily converts aldehydes to carboxylic acids.
-
Base: The reaction is typically carried out under basic conditions (using NaOH or KOH) to ensure the solubility of the permanganate and to deprotonate the intermediate carboxylic acid, preventing over-oxidation.
-
Workup: Acidification of the reaction mixture after the oxidation is complete protonates the carboxylate salt, allowing for the isolation of the free carboxylic acid.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Ethyl-2-fluorobenzaldehyde | 152.16 | 1.0 | 152 mg |
| Potassium permanganate (KMnO₄) | 158.03 | 1.2 | 190 mg |
| 1 M Sodium Hydroxide (NaOH) solution | - | - | 10 mL |
| 1 M Hydrochloric acid (HCl) | - | - | As needed |
| Sodium bisulfite (NaHSO₃) | - | - | As needed |
| Ethyl acetate | - | - | 3 x 15 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Dissolve 4-Ethyl-2-fluorobenzaldehyde (152 mg, 1.0 mmol) in 1 M NaOH (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve potassium permanganate (190 mg, 1.2 mmol) in water (5 mL).
-
Add the KMnO₄ solution dropwise to the stirred aldehyde solution at 0 °C. A brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by adding a small amount of solid sodium bisulfite until the purple color of excess permanganate disappears and the brown MnO₂ dissolves.
-
Cool the mixture in an ice bath and acidify to pH ~2 with 1 M HCl. A white precipitate of the carboxylic acid should form.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield 4-Ethyl-2-fluorobenzoic acid. The product can be further purified by recrystallization if necessary.
Reduction to Benzyl Alcohol
The reduction of an aldehyde to a primary alcohol is a common and straightforward transformation. Sodium borohydride (NaBH₄) is a mild and convenient reducing agent for this purpose.[8]
-
Reducing Agent: Sodium borohydride is a selective reducing agent for aldehydes and ketones and is safe to use in protic solvents like methanol or ethanol.
-
Solvent: Methanol is a good solvent for both the aldehyde and the sodium borohydride. It also serves as the proton source for the workup.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Ethyl-2-fluorobenzaldehyde | 152.16 | 1.0 | 152 mg |
| Methanol | - | - | 10 mL |
| Sodium borohydride (NaBH₄) | 37.83 | 0.5 | 19 mg |
| 1 M Hydrochloric acid (HCl) | - | - | 5 mL |
| Ethyl acetate | - | - | 3 x 10 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Dissolve 4-Ethyl-2-fluorobenzaldehyde (152 mg, 1.0 mmol) in methanol (10 mL) in a 50 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (19 mg, 0.5 mmol) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of 1 M HCl (5 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to afford (4-Ethyl-2-fluorophenyl)methanol. The product can be purified by column chromatography if necessary.
Conclusion
4-Ethyl-2-fluorobenzaldehyde is a valuable synthetic intermediate with a rich and versatile chemistry centered around its aldehyde functionality. The protocols detailed in this guide for Wittig olefination, reductive amination, oxidation, and reduction provide a solid foundation for its application in the synthesis of novel compounds for pharmaceutical and materials science research. The interplay of the electronic effects of the ethyl and fluoro substituents makes this molecule an interesting substrate for further synthetic exploration.
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Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
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ResearchGate. Photoreduction of aromatic aldehydes to benzyl alcohols. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
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ResearchGate. (PDF) Efficient and Rapid Method for the Oxidation of Electron‐Rich Aromatic Aldehydes to Carboxylic Acids Using Improved Basic Hydrogen Peroxide. [Link]
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Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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ACS Publications. An Eco-Friendly Procedure for the Oxidation of Aldehydes to Carboxylic Acids in Water or a Water–Ethanol Mixture Using Oxone as the Oxidant. [Link]
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ResearchGate. Henry reactions of substituted benzaldehydes that bear an ortho- alkoxy group. [a]. [Link]
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SciSpace. Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. [Link]
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DergiPark. Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. [Link]
-
ACS Publications. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]
-
ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
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Wikipedia. Wittig reaction. [Link]
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ResearchGate. (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
-
SciELO México. Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction. [Link]
-
YouTube. Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. [Link]
-
ACS Publications. The Wittig Synthesis. I. Use of Certain Aliphatic Aldehydes As Intermediates in the Synthesis of Olefins. [Link]
-
Royal Society of Chemistry. Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. [Link]
-
Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]
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National Center for Biotechnology Information. Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry. [Link]
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ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
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The Synthetic Versatility of 4-Ethyl-2-fluorobenzaldehyde in the Genesis of Bio-relevant Heterocyclic Scaffolds
Introduction: A Privileged Building Block in Medicinal Chemistry
In the landscape of modern drug discovery and synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Ethyl-2-fluorobenzaldehyde has emerged as a particularly valuable synthon, offering a unique combination of steric and electronic properties that render it a versatile precursor for a diverse array of heterocyclic compounds. The presence of a fluorine atom at the ortho position significantly influences the reactivity of the aldehyde group through inductive electron withdrawal, enhancing its electrophilicity. Simultaneously, the ethyl group at the para position provides a lipophilic handle, which can be crucial for modulating the pharmacokinetic properties of the final bioactive molecules. This guide provides an in-depth exploration of the application of 4-Ethyl-2-fluorobenzaldehyde in the synthesis of key heterocyclic systems, complete with detailed experimental protocols and mechanistic insights for researchers in medicinal chemistry and process development.
Core Synthetic Applications and Methodologies
The strategic placement of the fluoro and ethyl groups on the benzaldehyde scaffold allows for its participation in a variety of classical and multicomponent reactions to generate libraries of substituted heterocycles. This document will focus on several high-impact transformations:
-
Knoevenagel Condensation: A foundational carbon-carbon bond-forming reaction to create activated alkenes, which are pivotal intermediates for subsequent cycloaddition and cyclization reactions.
-
Biginelli Reaction: A one-pot, three-component reaction for the synthesis of dihydropyrimidinones, a privileged scaffold in medicinal chemistry.
-
Gewald Reaction: A multicomponent synthesis of highly substituted 2-aminothiophenes, which are key intermediates for fused thiophene systems.
-
Friedländer Annulation: A classic method for the synthesis of quinolines, a core structure in numerous pharmaceuticals.
-
Multicomponent Benzodiazepine Synthesis: A strategic approach to the construction of the benzodiazepine framework, a cornerstone of central nervous system therapeutics.
Knoevenagel Condensation: Gateway to Reactive Intermediates
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product. The electron-withdrawing fluorine atom in 4-Ethyl-2-fluorobenzaldehyde enhances the electrophilicity of the carbonyl carbon, facilitating this reaction under mild conditions[1][2]. The resulting benzylidenemalononitrile derivatives are versatile intermediates for the synthesis of various heterocycles.
Caption: Workflow of the Knoevenagel Condensation.
Protocol 1: Synthesis of 2-(4-Ethyl-2-fluorobenzylidene)malononitrile
This protocol describes a base-catalyzed Knoevenagel condensation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-Ethyl-2-fluorobenzaldehyde | 152.16 | 10 | 1.52 g |
| Malononitrile | 66.06 | 10 | 0.66 g |
| Piperidine | 85.15 | catalytic | ~0.1 mL |
| Ethanol | 46.07 | - | 20 mL |
Procedure:
-
To a 50 mL round-bottom flask, add 4-Ethyl-2-fluorobenzaldehyde (1.52 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (~0.1 mL) to the solution with stirring.
-
Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)[2][3][4].
-
Upon completion, a precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to afford the desired product as a solid[4].
Expected Yield: >90%.
Biginelli Reaction: Accessing Dihydropyrimidinone Scaffolds
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs. These scaffolds are of significant interest due to their wide range of pharmacological activities[5]. The use of 4-Ethyl-2-fluorobenzaldehyde in this reaction leads to DHPMs with a specific substitution pattern that can be further elaborated.
Caption: One-pot synthesis via the Biginelli Reaction.
Protocol 2: Synthesis of Ethyl 4-(4-ethyl-2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is adapted from a similar synthesis of a related fluorinated dihydropyrimidinethione[6].
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-Ethyl-2-fluorobenzaldehyde | 152.16 | 10 | 1.52 g |
| Ethyl Acetoacetate | 130.14 | 10 | 1.30 g (1.28 mL) |
| Thiourea | 76.12 | 15 | 1.14 g |
| Concentrated HCl | 36.46 | catalytic | ~0.5 mL |
| Ethanol | 46.07 | - | 25 mL |
Procedure:
-
In a 100 mL round-bottom flask, combine 4-Ethyl-2-fluorobenzaldehyde (1.52 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and thiourea (1.14 g, 15 mmol) in ethanol (25 mL).
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to induce crystallization.
-
Collect the resulting solid by vacuum filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure product.
Expected Yield: 70-85%.
Gewald Reaction: Construction of 2-Aminothiophenes
The Gewald reaction is a multicomponent reaction that synthesizes a polysubstituted 2-aminothiophene from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base[7][8]. This reaction is highly valuable for generating thiophene scaffolds that are precursors to condensed heterocyclic systems with applications in materials science and medicinal chemistry[9].
General Protocol 3: Synthesis of Ethyl 2-amino-5-(4-ethyl-2-fluorophenyl)thiophene-3-carboxylate
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-Ethyl-2-fluorobenzaldehyde | 152.16 | 10 | 1.52 g |
| Ethyl Cyanoacetate | 113.12 | 10 | 1.13 g (1.07 mL) |
| Elemental Sulfur | 32.07 | 10 | 0.32 g |
| Morpholine or Diethylamine | 87.12 / 73.14 | 20 | ~2 mL |
| Ethanol or DMF | - | - | 20 mL |
Procedure:
-
In a 100 mL three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 4-Ethyl-2-fluorobenzaldehyde (1.52 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol or DMF (20 mL).
-
Add the base (e.g., morpholine, 20 mmol) dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture at 50-60 °C for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the pure 2-aminothiophene derivative[10][11].
Friedländer Annulation for Quinolines
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group to form a quinoline[12][13][14]. A direct Friedländer reaction with 4-Ethyl-2-fluorobenzaldehyde is not feasible as it lacks the required ortho-amino group. However, it can be used to synthesize a necessary precursor, a 2-aminobenzophenone derivative, which can then undergo the Friedländer annulation.
Caption: General strategy for quinoline synthesis.
Conceptual Protocol 4: Synthesis of an 8-Ethyl-6-fluoroquinoline Derivative
This conceptual protocol outlines the steps to synthesize a quinoline derivative.
Part A: Synthesis of a 2-Aminobenzophenone Precursor
The synthesis of 2-aminobenzophenones can be achieved through various methods, such as the Friedel-Crafts acylation of an appropriately substituted aniline with 4-ethyl-2-fluorobenzoyl chloride, followed by further transformations if necessary[7][15][16].
Part B: Friedländer Annulation
-
A mixture of the 2-aminobenzophenone derivative (1 mmol), a ketone with an α-methylene group (e.g., ethyl acetoacetate, 1.2 mmol), and a catalyst (e.g., chloramine-T, 1 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) is refluxed for a specified time[17].
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired quinoline derivative[17].
Multicomponent Approach to 1,4-Benzodiazepines
1,4-Benzodiazepines are a critical class of psychoactive drugs. While direct synthesis from 4-Ethyl-2-fluorobenzaldehyde in one pot is challenging, it can serve as a key starting material for a multi-step synthesis involving a multicomponent reaction (MCR) strategy[15][18]. A common route involves the initial synthesis of a 2-aminobenzophenone, as outlined in the Friedländer section.
General Strategy for 1,4-Benzodiazepine Synthesis
-
Preparation of 2-Amino-(ethyl/fluoro)-benzophenone: Synthesize the appropriately substituted 2-aminobenzophenone from 4-Ethyl-2-fluorobenzaldehyde via a Grignard reaction with a protected aniline derivative followed by oxidation and deprotection, or via Friedel-Crafts acylation.
-
Acylation: The 2-aminobenzophenone is then reacted with chloroacetyl chloride to form the corresponding 2-(chloroacetamido)benzophenone.
-
Cyclization: Treatment of the chloroacetamide with ammonia or a primary amine leads to the cyclization to form the 1,4-benzodiazepine-2-one core.
This modular approach allows for the introduction of diversity at various positions of the benzodiazepine scaffold.
Conclusion
4-Ethyl-2-fluorobenzaldehyde is a highly effective and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique electronic and steric properties facilitate key bond-forming reactions, enabling access to complex molecular architectures. The protocols and strategies outlined in this guide demonstrate its utility in constructing medicinally relevant scaffolds such as dihydropyrimidines, 2-aminothiophenes, quinolines, and benzodiazepines. By leveraging both classical named reactions and modern multicomponent strategies, researchers can efficiently generate libraries of novel compounds for drug discovery and development programs.
References
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Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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Beilstein Journals. (2024). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. [Link]
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MDPI. (2023). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
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MDPI. (2022). Synthesis of dihydropyrimidine α,γ-diketobutanoic acid derivatives targeting HIV integrase. [Link]
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MDPI. (2015). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. [Link]
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ACG Publications. (2012). A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. [Link]
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PubMed. (2016). Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. [Link]
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ResearchGate. (2023). Multi-component reactions for the synthesis of pyrazolo [1,5-a]quinoline derivatives together with their cytotoxic evaluations. [Link]
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PubMed Central. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. [Link]
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Journal of Scientific Research. (2021). Novel Methods of Knoevenagel Condensation. [Link]
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Prospects in Pharmaceutical Sciences. (2024). the methods of synthesis of 2-aminobenzophenones. [Link]
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PubMed Central. (2015). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. [Link]
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Organic Syntheses. (2004). Triphenylphosphine is an efficient catalyst for a mild, solvent-free Knoevenagel condensation of aldehydes with ethyl cyanoacetate or malononitrile to afford olefins in excellent yields with (E)-geometry. [Link]
-
MDPI. (2022). Synthesis of 4-(Phenylchalcogenyl)tetrazolo[1,5-a]quinolines by Bicyclization of 2-Azidobenzaldehydes with Phenylchalcogenylacetonitrile. [Link]
-
NIH. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. [Link]
-
ChemRxiv. (2023). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
-
Semantic Scholar. (2021). Design, ecofriendly synthesis, anticancer and antimicrobial screening of innovative Biginelli dihydropyrimidines using β-aroylp. [Link]
-
Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. [Link]
-
MDPI. (2023). Multi-component Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. [Link]
-
ResearchGate. (2022). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]
-
ResearchGate. (2023). Model reaction for the synthesis of benzodiazepine derivatives. [Link]
- Google Patents. (2016). A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone.
-
ResearchGate. (2005). Synthesis and antibacterial activity of novel fluoroquinolone analogs. [Link]
-
MDPI. (2017). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]
-
PubMed Central. (2013). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. [Link]
-
ResearchGate. (2019). The Chemistry of Malononitrile and its derivatives. [Link]
-
MDPI. (2023). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]
-
Organic Syntheses. (2016). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]
-
MDPI. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. [Link]
-
PubMed Central. (2012). 2-(4-Nitrobenzylidene)malononitrile. [Link]
-
ISCA. (n.d.). Synthesis and Characterization of Derivative derived from 1, 4-Dihydropyrimidine. [Link]
-
ResearchGate. (2018). The Friedl??nder Synthesis of Quinolines. [Link]
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Application Notes and Protocols for Reactions with 4-Ethyl-2-fluorobenzaldehyde
Introduction: The Versatility of a Fluorinated Aromatic Aldehyde
4-Ethyl-2-fluorobenzaldehyde is a key aromatic aldehyde building block, distinguished by its unique substitution pattern. The presence of an ethyl group at the 4-position and a fluorine atom at the 2-position of the benzene ring imparts specific steric and electronic properties that are highly valuable in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the aldehyde's carbonyl carbon, making it a prime candidate for a variety of nucleophilic addition reactions. Furthermore, the strategic placement of the ethyl and fluoro substituents plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds.
One of the most significant applications of 4-Ethyl-2-fluorobenzaldehyde is as a pivotal intermediate in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors.[1] These inhibitors are a class of drugs under investigation for their potential to raise high-density lipoprotein (HDL) cholesterol levels, a key factor in the prevention of cardiovascular diseases.[2] This application underscores the industrial and academic importance of developing robust and well-understood experimental protocols for reactions involving this aldehyde.
This guide provides detailed experimental setups for several fundamental organic transformations utilizing 4-Ethyl-2-fluorobenzaldehyde, including the Wittig reaction, Grignard reaction, reductive amination, and the Claisen-Schmidt condensation. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes, to empower researchers in their synthetic endeavors.
Safety and Handling
Physicochemical Properties
A summary of the key physicochemical properties of 4-Ethyl-2-fluorobenzaldehyde and the related 4-fluorobenzaldehyde is presented below.
| Property | 4-Ethyl-2-fluorobenzaldehyde | 4-Fluorobenzaldehyde |
| CAS Number | 1176284-04-0 | 459-57-4 |
| Molecular Formula | C₉H₉FO | C₇H₅FO |
| Molecular Weight | 152.17 g/mol | 124.11 g/mol |
| Appearance | Liquid | Colorless to light yellow liquid |
| Boiling Point | Not readily available | 181 °C at 760 mmHg |
| Melting Point | Not readily available | -10 °C |
| Density | Not readily available | 1.157 g/mL |
Data for 4-fluorobenzaldehyde is sourced from[4].
Experimental Protocols
Wittig Reaction: Synthesis of Substituted Styrenes
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[5] It involves the reaction of a phosphorus ylide with a carbonyl compound to form a four-membered ring intermediate (an oxaphosphetane), which then collapses to yield the alkene and a phosphine oxide. For 4-Ethyl-2-fluorobenzaldehyde, this reaction provides a direct route to synthesize 1-ethyl-3-fluoro-4-(substituted vinyl)benzenes.
Causality of Experimental Choices: The choice of a non-stabilized ylide, such as that derived from benzyltriphenylphosphonium chloride, will generally favor the formation of the (Z)-alkene. The use of a strong base like sodium hydride or n-butyllithium is necessary to deprotonate the phosphonium salt and generate the reactive ylide. Anhydrous conditions are critical as the ylide is a strong base and will be quenched by protic solvents.
Protocol: Synthesis of (Z)-1-(2-(4-Ethyl-2-fluorophenyl)vinyl)benzene
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
4-Ethyl-2-fluorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (1.1 equivalents). Add anhydrous THF to the flask.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the deep red color of the ylide persists.
-
Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of 4-Ethyl-2-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired alkene.
Expected Yield: 75-85%
Workflow for Wittig Reaction
Caption: General workflow for the Wittig reaction.
Grignard Reaction: Synthesis of Secondary Alcohols
The Grignard reaction is a cornerstone of carbon-carbon bond formation, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[6] Reacting 4-Ethyl-2-fluorobenzaldehyde with a Grignard reagent, such as methylmagnesium bromide, will yield a secondary alcohol. The presence of the ortho-fluorine atom can influence the reactivity of the aldehyde, but the reaction is generally expected to proceed efficiently.
Causality of Experimental Choices: The use of anhydrous diethyl ether or THF is essential as Grignard reagents are highly reactive towards protic solvents.[7] A catalytic amount of iodine is often used to initiate the formation of the Grignard reagent by activating the magnesium surface. The reaction is typically performed at low temperatures to control the exothermicity of the addition step. An acidic workup is required to protonate the intermediate alkoxide to yield the final alcohol product.
Protocol: Synthesis of 1-(4-Ethyl-2-fluorophenyl)ethanol
Materials:
-
Magnesium turnings
-
Iodine (a single crystal)
-
Methyl iodide
-
Anhydrous diethyl ether
-
4-Ethyl-2-fluorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the methyl iodide solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 4-Ethyl-2-fluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
If a precipitate forms, add 1 M HCl to dissolve it.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Yield: 80-90%
Mechanism for Grignard Reaction
Caption: Mechanism of the Grignard reaction.
Reductive Amination: Synthesis of Secondary Amines
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[8] The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This one-pot procedure is widely used in medicinal chemistry for the construction of C-N bonds.[9]
Causality of Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[10] It is less reactive towards aldehydes and ketones than sodium borohydride, allowing for the accumulation of the imine intermediate before reduction. The use of a slightly acidic catalyst, such as acetic acid, can accelerate the formation of the imine. Dichloromethane (DCM) or dichloroethane (DCE) are common solvents for this reaction.
Protocol: Synthesis of N-Benzyl-1-(4-ethyl-2-fluorophenyl)methanamine
Materials:
-
4-Ethyl-2-fluorobenzaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-Ethyl-2-fluorobenzaldehyde (1.0 equivalent) and benzylamine (1.1 equivalents).
-
Dissolve the starting materials in DCM.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Yield: 70-85%
Workflow for Reductive Amination
Caption: Workflow for one-pot reductive amination.
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[9] 4-Ethyl-2-fluorobenzaldehyde serves as the aldehyde component in this reaction.
Causality of Experimental Choices: A strong base, such as sodium hydroxide or potassium hydroxide, is used to deprotonate the α-carbon of the ketone, generating an enolate nucleophile. Ethanol is a common solvent for this reaction as it can dissolve both the starting materials and the base. The reaction is often run at room temperature. An excess of the aldehyde can be used to drive the reaction to completion and ensure that the bis-adduct is formed if a ketone with two acidic α-hydrogens is used.
Protocol: Synthesis of (E)-1-(4-Ethyl-2-fluorophenyl)-3-phenylprop-2-en-1-one
Materials:
-
4-Ethyl-2-fluoroacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Ethyl-2-fluoroacetophenone (1.0 equivalent) and benzaldehyde (1.1 equivalents) in ethanol.
-
Prepare a solution of sodium hydroxide (2.0 equivalents) in a minimal amount of water and add it dropwise to the stirred solution of the carbonyl compounds at room temperature.
-
A precipitate may form upon addition of the base. Stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone.
Expected Yield: 85-95%
Mechanism for Claisen-Schmidt Condensation
Sources
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Application Notes and Protocols for the Scale-Up Synthesis of 4-Ethyl-2-fluorobenzaldehyde and Its Derivatives
Introduction: The Strategic Importance of 4-Ethyl-2-fluorobenzaldehyde in Medicinal Chemistry
4-Ethyl-2-fluorobenzaldehyde is a key building block in modern drug discovery and development. Its unique substitution pattern, featuring a reactive aldehyde functionality, a metabolically robust ethyl group, and a strategically positioned fluorine atom, makes it a highly sought-after intermediate for the synthesis of complex pharmaceutical agents. The fluorine atom can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This application note provides a comprehensive guide to the scalable synthesis of 4-Ethyl-2-fluorobenzaldehyde, detailing a robust and optimized protocol, analytical characterization, and the synthesis of key derivatives.
Strategic Synthesis Approach: Directed Ortho-Metalation (DoM)
For the scale-up synthesis of 4-Ethyl-2-fluorobenzaldehyde, a Directed ortho-Metalation (DoM) strategy commencing from the readily available 1-ethyl-3-fluorobenzene is the recommended approach. The fluorine atom, being an effective ortho-directing group, facilitates the regioselective deprotonation at the C2 position by a strong organolithium base. Subsequent quenching with a suitable formylating agent yields the desired aldehyde with high selectivity. This method is advantageous for its high regioselectivity, good yields, and the commercial availability of the starting material.
An alternative route involving a Grignard reaction of 1-bromo-4-ethyl-2-fluorobenzene is also viable. However, the DoM approach is often preferred for its more direct nature, avoiding the need for a separate bromination step. The Vilsmeier-Haack reaction is another potential formylation method, but it can be less regioselective with certain substrates and may require harsher conditions.
Visualizing the Synthetic Workflow
Caption: Directed ortho-Metalation (DoM) route to 4-Ethyl-2-fluorobenzaldehyde.
Detailed Scale-Up Synthesis Protocol: 4-Ethyl-2-fluorobenzaldehyde
This protocol is optimized for a multi-gram scale synthesis, with considerations for safety and purification.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 50 mmol scale) | Moles | Purity | Supplier |
| 1-Ethyl-3-fluorobenzene | 124.15 | 6.21 g (6.3 mL) | 50 mmol | ≥98% | Commercial Source |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 22 mL | 55 mmol (1.1 eq) | - | Commercial Source |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - | ≥99.9% | Commercial Source |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 4.4 mL | 55 mmol (1.1 eq) | ≥99.8% | Commercial Source |
| 1 M Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - | - | Lab Stock |
| Saturated Sodium Bicarbonate Solution | - | ~50 mL | - | - | Lab Stock |
| Saturated Sodium Chloride Solution (Brine) | - | ~50 mL | - | - | Lab Stock |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | - | Lab Stock |
| Diethyl Ether | 74.12 | For extraction | - | ACS Grade | Lab Stock |
| Hexanes | - | For chromatography | - | ACS Grade | Lab Stock |
| Ethyl Acetate | 88.11 | For chromatography | - | ACS Grade | Lab Stock |
Equipment:
-
Three-necked round-bottom flask (500 mL) equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.
-
Addition funnel.
-
Low-temperature cooling bath (e.g., dry ice/acetone).
-
Separatory funnel.
-
Rotary evaporator.
-
Flash chromatography setup.
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, add 1-ethyl-3-fluorobenzene (6.21 g, 50 mmol) to anhydrous THF (150 mL) in the three-necked flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (22 mL of a 2.5 M solution in hexanes, 55 mmol) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour. The fluorine atom directs the lithiation to the ortho position[1].
-
Formylation: Slowly add anhydrous DMF (4.4 mL, 55 mmol) to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M HCl (~50 mL) until the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification:
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2 to 95:5) to afford 4-Ethyl-2-fluorobenzaldehyde as a colorless to pale yellow oil. For larger scales, vacuum distillation can be an effective purification method[2][3].
Expected Yield: 70-80%.
Analytical Characterization of 4-Ethyl-2-fluorobenzaldehyde
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.35 (s, 1H, CHO), 7.75 (t, J = 7.8 Hz, 1H, Ar-H), 7.10-7.00 (m, 2H, Ar-H), 2.75 (q, J = 7.6 Hz, 2H, CH₂), 1.25 (t, J = 7.6 Hz, 3H, CH₃) ppm. |
| ¹³C NMR (101 MHz, CDCl₃) | δ 188.5 (d, J=4.0 Hz), 165.0 (d, J=260.0 Hz), 152.0 (d, J=10.0 Hz), 130.0, 125.0 (d, J=3.0 Hz), 115.0 (d, J=22.0 Hz), 29.0, 15.0 ppm. |
| GC-MS | Molecular ion (M⁺) at m/z = 152. Expected fragmentation pattern includes loss of H• (m/z 151) and CHO• (m/z 123)[4]. |
Process Optimization and Troubleshooting for Scale-Up
| Potential Issue | Cause | Solution |
| Low Yield | Incomplete lithiation or side reactions. | Ensure strictly anhydrous conditions. Check the titer of the n-butyllithium solution. Maintain the temperature below -70 °C during addition. |
| Formation of Di-alkylated Product | Reaction of the aldehyde product with remaining organolithium. | Add the formylating agent slowly at low temperature to ensure it reacts before the product can. |
| Difficult Purification | Presence of unreacted starting material or by-products. | Optimize chromatography conditions. For larger scales, consider fractional distillation under reduced pressure. |
| Exothermic Reaction | The lithiation and quenching steps are highly exothermic. | Ensure efficient cooling and slow, controlled addition of reagents. Have an appropriate quenching agent and cooling bath ready. |
Safety and Handling Precautions
-
n-Butyllithium: is a pyrophoric liquid and reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques. Always wear fire-retardant lab coat, safety glasses, and appropriate gloves. Ensure a Class D fire extinguisher is accessible. For industrial scale, specialized handling equipment and procedures are required[5][6][7][8].
-
Anhydrous Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Quenching: The quenching of the reaction with aqueous acid is highly exothermic and can cause splashing. Perform this step slowly and with efficient cooling.
Synthesis of 4-Ethyl-2-fluorobenzaldehyde Derivatives
The aldehyde functionality of 4-Ethyl-2-fluorobenzaldehyde serves as a versatile handle for the synthesis of a wide array of derivatives.
Protocol 1: Synthesis of an Imine Derivative
Imines, or Schiff bases, are readily formed by the condensation of an aldehyde with a primary amine[9][10].
Reaction:
4-Ethyl-2-fluorobenzaldehyde + Aniline → N-(4-ethyl-2-fluorobenzylidene)aniline
Procedure:
-
In a round-bottom flask, dissolve 4-Ethyl-2-fluorobenzaldehyde (10 mmol) in ethanol (20 mL).
-
Add aniline (10 mmol) to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
The product often precipitates from the reaction mixture upon completion. If not, the solvent can be removed under reduced pressure, and the crude product can be recrystallized from ethanol.
Protocol 2: Synthesis of an Oxime Derivative
Oximes are formed by the reaction of an aldehyde with hydroxylamine[11][12][13][14].
Reaction:
4-Ethyl-2-fluorobenzaldehyde + Hydroxylamine hydrochloride → 4-Ethyl-2-fluorobenzaldehyde oxime
Procedure:
-
Dissolve 4-Ethyl-2-fluorobenzaldehyde (10 mmol) in a mixture of ethanol (20 mL) and water (5 mL).
-
Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol) to the solution.
-
Stir the mixture at room temperature for 2-4 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.
Protocol 3: Reductive Amination
Reductive amination is a powerful method to convert aldehydes into amines[15][16][17][18][19].
Reaction:
4-Ethyl-2-fluorobenzaldehyde + Morpholine → 4-((4-ethyl-2-fluorobenzyl)amino)morpholine
Procedure:
-
To a solution of 4-Ethyl-2-fluorobenzaldehyde (10 mmol) and morpholine (12 mmol) in methanol (30 mL), add a few drops of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the intermediate iminium ion.
-
Cool the reaction to 0 °C and add sodium borohydride (15 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product, which can be purified by column chromatography.
Conclusion
The Directed ortho-Metalation (DoM) of 1-ethyl-3-fluorobenzene provides a reliable and scalable route to 4-Ethyl-2-fluorobenzaldehyde, a valuable building block in medicinal chemistry. The detailed protocols and considerations presented in this application note are intended to guide researchers and drug development professionals in the efficient synthesis and derivatization of this important intermediate. Adherence to strict safety protocols, especially when handling organolithium reagents, is paramount for successful and safe scale-up.
References
-
PubChem. 1-Bromo-4-ethyl-2-fluorobenzene. National Center for Biotechnology Information. [Link]
- Supporting Information for a scientific article.
-
Mechanochemical Synthesis of Fluorinated Imines. PMC - NIH. [Link]
- Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. Scientific journal article.
-
Safe handling of organolithium compounds in the laboratory. Princeton EHS. [Link]
-
Metallation of 1,3-bistrifluoromethylbenzene and NN-dimethyl-3,5-bistrifluoromethylaniline. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- US Patent US6455739B1 - Production of 4-fluorobenzaldehyde.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Directed ortho metalation. Wikipedia. [Link]
- A formate ester, such as ethyl formate, reacts with an excess of... Study Prep in... Pearson.
-
Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
- CN109912414B - Preparation method and application of 4-formaldehyde oxime ethyl benzoate.
-
Large scale flash purification systems by Biotage. Norlab. [Link]
- Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Organic Syntheses Procedure.
- Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances (RSC Publishing).
- TD-0215 : Thermal Desorption – GC/MS Method for Screening Analysis of Extractables in Drug Packaging M
- Synthesis of some new substituted imines from aldehydes and ketones derived
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Directed (ortho)
- Oxime synthesis by condensation or oxid
- Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent.
- Cas 459-23-4,4-FLUOROBENZALDEHYDE OXIME. LookChem.
- Reductive Amin
- Streamline Purification of Organic Synthesis Mixture. Agilent.
- Directed Metal
- 2-(4-Fluorophenyl)
- Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal.
- STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety.
- (PDF) Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence.
- ortho metal
- Imine form
- SAFETY D
- (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Academia.edu.
- 4-Fluorobenzaldehyde oxime. Benchchem.
- Reductive amin
- Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. Benchchem.
- WO2020050368A1 - Method for preparing vilsmeier reagent.
- Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Electronic Supplementary Inform
- Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide. Benchchem.
- Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken
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Application Notes & Protocols for Real-Time Monitoring of Reactions Involving 4-Ethyl-2-fluorobenzaldehyde
Introduction
4-Ethyl-2-fluorobenzaldehyde is a key building block in the synthesis of a variety of fine chemicals, pharmaceuticals, and agrochemicals.[1] The precise control of reaction parameters is critical to maximizing yield, minimizing impurities, and ensuring the safety and reproducibility of these synthetic processes. Real-time reaction monitoring provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates or byproducts, enabling rapid process optimization and control.[2] This document provides a comprehensive guide to the primary analytical methods for monitoring reactions involving 4-Ethyl-2-fluorobenzaldehyde, complete with detailed protocols and expert commentary for researchers, scientists, and drug development professionals.
The selection of an appropriate analytical technique is contingent upon the specific reaction being monitored, the physical and chemical properties of the reactants and products, and the information required. This guide will focus on the most versatile and informative techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ spectroscopic methods, namely Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chromatographic Methods: HPLC and GC-MS
Chromatographic techniques are powerful for separating and quantifying the components of a reaction mixture, providing a snapshot of the reaction's progress over time.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for monitoring the consumption of 4-Ethyl-2-fluorobenzaldehyde and the formation of products, especially for reactions conducted in the liquid phase.[3] Due to the presence of the aromatic ring, 4-Ethyl-2-fluorobenzaldehyde and many of its derivatives are UV-active, making UV detection a straightforward approach. For enhanced sensitivity and selectivity, particularly at low concentrations, derivatization can be employed.[4][5]
This protocol is designed for a typical condensation reaction where 4-Ethyl-2-fluorobenzaldehyde reacts with another organic molecule.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
-
4-Ethyl-2-fluorobenzaldehyde standard
-
Product standard (if available)
Procedure:
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of mobile phase) to stop the reaction and prevent further transformation. This dilution factor must be recorded for accurate quantification.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective.
-
Gradient Program:
-
Start with a higher concentration of water (e.g., 70% A) to retain the polar starting materials.
-
Ramp to a higher concentration of acetonitrile (e.g., 95% B) to elute the less polar products.
-
A typical gradient might be: 0-15 min, 30-95% B; 15-20 min, 95% B; 20-21 min, 95-30% B; 21-25 min, 30% B.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm). A DAD can be used to scan a range of wavelengths to identify the optimal wavelength for each component.
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to 4-Ethyl-2-fluorobenzaldehyde and the product(s) by comparing their retention times with those of the standards.
-
Integrate the peak areas of the reactant and product(s) at each time point.
-
Plot the concentration of the reactant and product(s) as a function of time to determine the reaction kinetics.
-
Expert Insights: The choice of a C18 column is a good starting point for many organic molecules. However, for very polar or very non-polar compounds, other stationary phases (e.g., C8, Phenyl-Hexyl) may provide better separation. The addition of a small amount of acid to the mobile phase can improve the peak shape of acidic or basic analytes by suppressing their ionization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for monitoring reactions where the components are volatile and thermally stable.[6] It provides both separation and structural information, which is invaluable for identifying unknown byproducts.
This protocol is suitable for a reaction where 4-Ethyl-2-fluorobenzaldehyde is reacted with a Grignard reagent to form a secondary alcohol.
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass spectrometer (e.g., quadrupole).
Reagents:
-
Diethyl ether or Tetrahydrofuran (anhydrous, for sample dilution)
-
Internal standard (e.g., a compound with similar volatility and not present in the reaction mixture, such as dodecane)
Procedure:
-
Sample Preparation:
-
At each time point, withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., 1 mL of a saturated aqueous ammonium chloride solution).
-
Extract the organic components with a suitable solvent (e.g., 1 mL of diethyl ether).
-
Add a known amount of an internal standard to the organic extract.
-
Dry the organic layer with a small amount of anhydrous sodium sulfate.
-
Transfer the dried organic solution to a GC vial for analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
-
Data Analysis:
-
Identify the peaks for 4-Ethyl-2-fluorobenzaldehyde, the product, and any byproducts by their retention times and mass spectra.
-
Quantify the relative amounts of each component by comparing their peak areas to the peak area of the internal standard.
-
Plot the consumption of the starting material and the formation of the product over time.
-
Expert Insights: The temperature program for the GC oven is crucial for achieving good separation.[7] A slower ramp rate can improve resolution but will increase the run time. The choice of an internal standard is important for accurate quantification, as it corrects for variations in injection volume and detector response.
In-Situ Spectroscopic Methods
In-situ (in the reaction vessel) monitoring provides real-time data without the need for sampling and quenching, offering a more accurate representation of the reaction kinetics.[2]
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for monitoring changes in functional groups during a reaction.[8] The strong carbonyl (C=O) stretch of the aldehyde group in 4-Ethyl-2-fluorobenzaldehyde is an excellent spectroscopic handle.[9]
This protocol describes the monitoring of the oxidation of 4-Ethyl-2-fluorobenzaldehyde to 4-ethyl-2-fluorobenzoic acid.
Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for organic synthesis.
Procedure:
-
Setup:
-
Insert the ATR probe directly into the reaction vessel.
-
Ensure the probe is positioned in a well-mixed region of the reaction mixture.
-
-
Data Acquisition:
-
Collect a background spectrum of the reaction solvent and any reagents present before the addition of 4-Ethyl-2-fluorobenzaldehyde.
-
Start the reaction and immediately begin collecting spectra at regular intervals (e.g., every 1-2 minutes).[10]
-
Monitor the region of the IR spectrum where the key functional groups absorb.
-
-
Data Analysis:
-
Focus on the disappearance of the aldehyde C=O stretching band (typically around 1700-1720 cm⁻¹).[9]
-
Simultaneously, monitor the appearance of the carboxylic acid C=O stretching band (around 1680-1710 cm⁻¹) and the broad O-H stretching band (around 2500-3300 cm⁻¹).
-
Plot the absorbance of the key peaks as a function of time to track the reaction progress.
-
Expert Insights: The choice of ATR probe material (e.g., diamond, silicon) is important and should be chemically resistant to the reaction components.[8] Solvent and reactant concentrations can affect the position and intensity of the IR bands, so it is advisable to run calibration experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring.[11] The aldehyde proton of 4-Ethyl-2-fluorobenzaldehyde has a characteristic chemical shift, making it easy to monitor.[12][13]
This protocol is for monitoring the reduction of 4-Ethyl-2-fluorobenzaldehyde to (4-ethyl-2-fluorophenyl)methanol.
Instrumentation:
-
NMR spectrometer equipped with a flow-through NMR tube or a specialized reaction monitoring probe.
Procedure:
-
Setup:
-
The reaction is typically carried out in a deuterated solvent suitable for NMR.
-
If using a flow-through system, the reaction mixture is continuously circulated from the reaction vessel to the NMR spectrometer.[14]
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum of the starting material.
-
Initiate the reaction and begin acquiring spectra at regular intervals.
-
-
Data Analysis:
-
Monitor the disappearance of the aldehyde proton signal (typically a singlet or a narrowly split multiplet around 9.5-10.5 ppm).[12][13]
-
Observe the appearance of the signals for the benzylic alcohol protons (a singlet or multiplet for the CH₂ group, typically around 4.5-5.5 ppm, and a broad singlet for the OH proton).
-
Integrate the signals of the starting material and product to determine their relative concentrations over time.
-
Expert Insights: In-situ NMR experiments can be sensitive to changes in temperature and magnetic field homogeneity.[11] Shimming the spectrometer with the reaction mixture in place is crucial for obtaining high-quality spectra. The use of a deuterated solvent is necessary to avoid a large solvent signal that can obscure the signals of interest.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for monitoring a chemical reaction using the described analytical techniques.
Caption: General workflow for monitoring reactions with 4-Ethyl-2-fluorobenzaldehyde.
Summary of Analytical Methods
| Technique | Principle | Advantages | Disadvantages | Key Parameters to Monitor |
| HPLC | Differential partitioning of analytes between a stationary and a mobile phase. | Robust, versatile, good for non-volatile compounds. | Requires sampling and quenching, can be time-consuming. | Peak area of reactant and product(s). |
| GC-MS | Separation of volatile compounds followed by mass analysis. | High separation efficiency, provides structural information. | Only for volatile and thermally stable compounds, requires quenching and extraction. | Peak area and mass spectrum of reactant and product(s). |
| In-Situ FTIR | Absorption of infrared radiation by molecular vibrations. | Real-time data, no sampling required, good for functional group analysis.[8] | Can be difficult to quantify without calibration, spectral overlap can be an issue. | Absorbance of aldehyde C=O stretch and product functional group bands. |
| In-Situ NMR | Nuclear spin transitions in a magnetic field. | Provides detailed structural information in real-time.[11] | Lower sensitivity, requires deuterated solvents, expensive instrumentation. | Integral of aldehyde proton signal and product proton signals. |
Conclusion
The effective monitoring of reactions involving 4-Ethyl-2-fluorobenzaldehyde is essential for process development and control in the chemical and pharmaceutical industries. The choice of analytical method should be guided by the specific requirements of the reaction and the desired information. Chromatographic methods like HPLC and GC-MS provide detailed separation and quantification but require offline analysis. In-situ spectroscopic techniques such as FTIR and NMR offer the advantage of real-time monitoring, providing immediate feedback on the reaction's progress. By implementing the protocols and insights provided in this guide, researchers can gain a deeper understanding of their chemical processes, leading to improved efficiency, safety, and product quality.
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-
Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. American Chemical Society. Available at: [Link]
-
Determination of benzaldehyde traces in benzyl alcohol by liquid chromatography (HPLC) and derivative UV spectrophotometry. CoLab. Available at: [Link]
-
Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PMC - NIH. Available at: [Link]
-
Reaction Monitoring with Spectroscopy - Process FTIR. Clairet Scientific. Available at: [Link]
-
Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. Semantic Scholar. Available at: [Link]
-
Online 1H NMR Spectroscopic Study of the Reaction Kinetics in Mixtures of Acetaldehyde and Water Using a New Microreactor Probe Head. ACS Publications. Available at: [Link]
-
(a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm. ResearchGate. Available at: [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters - ACS Publications. Available at: [Link]
-
ANALYTICAL METHOD SUMMARIES. Eurofins. Available at: [Link]
-
In-Situ Monitoring of Chemical Reactions. Mettler Toledo. Available at: [Link]
-
Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. PMC - NIH. Available at: [Link]
-
19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. PubMed. Available at: [Link]
-
11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. Available at: [Link]
-
High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. RSC Publishing. Available at: [Link]
-
What are the optimal conditions for GC analysis of benzaldehyde?. ResearchGate. Available at: [Link]
- Production of 4-fluorobenzaldehyde. Google Patents.
-
Organic Chemistry Research Using FTIR Spectroscopy. YouTube. Available at: [Link]
-
Online 1 H NMR Spectroscopic Study of the Reaction Kinetics in Mixtures of Acetaldehyde and Water Using a New Microreactor Probe Head. ResearchGate. Available at: [Link]
-
Exploiting in situ NMR to monitor the formation of a metal–organic framework. Chemical Science (RSC Publishing). Available at: [Link]
-
19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Exploiting in situ NMR to monitor the formation of a metal–organic framework. University of Birmingham's Research Portal. Available at: [Link]
-
124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION Yan Alamanda Ilfahmi, Ar. Available at: [Link]
-
High-resolution Ftir Spectroscopy Of Benzaldehyde In The Far-infrared Region: Probing The Rotational Barrier. IDEALS. Available at: [Link]
-
GC-MS analysis data of a commercially available sample of benzaldehyde.... ResearchGate. Available at: [Link]
-
Key Applications of 4-Fluorobenzaldehyde in Modern Chemical Synthesis. Available at: [Link]
-
In-Situ Observation of Chemical Reactions. Oxford Instruments. Available at: [Link]
-
Spectroscopy of Aldehydes and Ketones. Fiveable. Available at: [Link]
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Available at: [Link]
-
Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. Available at: [Link]
-
Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances (RSC Publishing). Available at: [Link]
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- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Exploiting in situ NMR to monitor the formation of a metal–organic framework - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Ethyl-2-fluorobenzaldehyde
Welcome to the technical support center for the synthesis and optimization of 4-Ethyl-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Introduction
4-Ethyl-2-fluorobenzaldehyde is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. The presence of the ethyl, fluoro, and aldehyde functionalities provides multiple points for molecular modification, making it a versatile reagent in organic synthesis. However, the successful and high-yielding synthesis of this compound requires careful control of reaction conditions to manage regioselectivity and minimize side-product formation. This guide provides expert insights and practical protocols to navigate the common challenges in its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 4-Ethyl-2-fluorobenzaldehyde?
A1: The two most prevalent and effective methods for the formylation of the precursor, 1-ethyl-3-fluorobenzene, are the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation. The choice between these methods often depends on the available equipment, scale of the reaction, and sensitivity of other functional groups in more complex substrates.
Q2: What is the expected regioselectivity for the formylation of 1-ethyl-3-fluorobenzene?
A2: The regiochemical outcome is dictated by the directing effects of the ethyl and fluoro substituents on the aromatic ring.
-
Vilsmeier-Haack (Electrophilic Aromatic Substitution): The ethyl group is an activating, ortho, para-director, while the fluorine atom is a deactivating, but also ortho, para-director. The formylation will be directed to the positions activated by both groups. Therefore, the major product is expected to be 4-Ethyl-2-fluorobenzaldehyde, with the formyl group introduced at the position ortho to the fluorine and para to the ethyl group. A minor isomer, 2-Ethyl-4-fluorobenzaldehyde, may also be formed.
-
Ortho-lithiation: The fluorine atom is a powerful ortho-directing group for metalation. Treatment of 1-ethyl-3-fluorobenzene with a strong lithium base (like n-BuLi or LDA) will selectively deprotonate the position ortho to the fluorine, which is the C2 position. Quenching the resulting aryllithium species with a formylating agent like N,N-dimethylformamide (DMF) will predominantly yield 2-Ethyl-4-fluorobenzaldehyde. Therefore, to obtain the desired 4-Ethyl-2-fluorobenzaldehyde, the Vilsmeier-Haack reaction is the more suitable approach.
Q3: My Vilsmeier-Haack reaction is giving a low yield. What are the potential causes and how can I improve it?
A3: Low yields in Vilsmeier-Haack reactions can stem from several factors:
-
Incomplete formation of the Vilsmeier reagent: Ensure that your DMF and POCl₃ are of high purity and handled under anhydrous conditions. The reaction is moisture-sensitive.
-
Insufficient activation of the aromatic ring: While the ethyl group is activating, the fluorine is deactivating. For less reactive substrates, increasing the reaction temperature or using a larger excess of the Vilsmeier reagent may be necessary.
-
Suboptimal reaction time: Monitor the reaction progress by TLC or GC to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to decomposition and side-product formation.
-
Inefficient work-up: The hydrolysis of the intermediate iminium salt is a critical step. Ensure complete hydrolysis by adding the reaction mixture to ice-water and then basifying to hydrolyze the intermediate.
Q4: I am observing the formation of an unexpected isomer. How can I confirm its structure and improve the selectivity for 4-Ethyl-2-fluorobenzaldehyde?
A4: Isomer formation is a common challenge.
-
Structural Confirmation: The most effective way to differentiate between 4-Ethyl-2-fluorobenzaldehyde and its isomers (e.g., 2-Ethyl-4-fluorobenzaldehyde) is through ¹H NMR spectroscopy. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.
-
Improving Selectivity: In the Vilsmeier-Haack reaction, temperature control is crucial. Running the reaction at a lower temperature may enhance the kinetic selectivity for the sterically less hindered and electronically favored 4-Ethyl-2-fluorobenzaldehyde.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive reagents (moisture contamination).2. Reaction temperature too low.3. Insufficient reaction time. | 1. Use freshly distilled/opened anhydrous solvents and reagents.2. Gradually increase the reaction temperature while monitoring for product formation and decomposition.3. Monitor the reaction by TLC/GC to determine the optimal reaction time. |
| Formation of multiple products (isomers) | 1. Lack of regioselectivity in the formylation reaction. | 1. For Vilsmeier-Haack, optimize the reaction temperature. Lower temperatures often favor the thermodynamically more stable product.2. For lithiation, ensure the temperature is kept low (e.g., -78 °C) during metalation to prevent isomer scrambling. |
| Product decomposition during work-up | 1. The aldehyde is sensitive to strong acid or base.2. Overheating during solvent removal. | 1. Use mild acidic or basic conditions during extraction.2. Use a rotary evaporator at a moderate temperature and vacuum. |
| Purification challenges (oily product, co-eluting impurities) | 1. Presence of unreacted starting material or isomeric byproducts.2. Formation of polymeric material. | 1. Optimize the reaction to drive it to completion.2. Use column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities. |
Experimental Protocols
Protocol 1: Synthesis of 4-Ethyl-2-fluorobenzaldehyde via Vilsmeier-Haack Reaction
This protocol is an optimized procedure based on established Vilsmeier-Haack formylation reactions of activated aromatic compounds.
Materials:
-
1-Ethyl-3-fluorobenzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
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Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form (often as a solid or viscous oil).
-
Formylation: Dissolve 1-ethyl-3-fluorobenzene (1 equivalent) in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. Then, slowly add a saturated sodium bicarbonate solution until the mixture is basic (pH ~8-9) to hydrolyze the intermediate.
-
Extraction: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-Ethyl-2-fluorobenzaldehyde as a pale yellow oil.
Caption: Predicted regioselectivity of the Vilsmeier-Haack formylation.
Product Characterization
Accurate characterization of the final product is crucial to confirm its identity and purity. Below are the expected spectroscopic data for 4-Ethyl-2-fluorobenzaldehyde.
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aldehyde proton (CHO): Singlet around δ 10.3 ppm.Aromatic protons: Three protons in the aromatic region (δ 7.0-7.9 ppm) with characteristic coupling patterns (doublets and triplets) due to coupling with each other and the fluorine atom.Ethyl group (CH₂CH₃): A quartet around δ 2.8 ppm (CH₂) and a triplet around δ 1.3 ppm (CH₃). |
| ¹³C NMR | Carbonyl carbon (C=O): Signal around δ 188-192 ppm.Aromatic carbons: Six signals in the aromatic region (δ 110-165 ppm), with the carbon attached to fluorine showing a large coupling constant (¹JCF).Ethyl group carbons: Signals for the CH₂ and CH₃ carbons in the aliphatic region. |
| IR Spectroscopy | C=O stretch (aldehyde): A strong absorption band around 1690-1710 cm⁻¹.C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.C-F stretch: A strong absorption in the region of 1200-1250 cm⁻¹.Aromatic C-H and C=C stretches: Characteristic bands in their respective regions. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the NMR spectrometer's field strength.
References
This guide was compiled using information from various authoritative sources in organic chemistry. For further reading and detailed mechanistic discussions, please refer to the following:
- Vilsmeier-Haack Reaction Mechanism: For a detailed explanation of the Vilsmeier-Haack reaction mechanism, refer to comprehensive organic chemistry textbooks and review articles on the topic.
- Directing Effects in Electrophilic Aromatic Substitution: Standard organic chemistry textbooks provide a thorough explanation of how different substituent groups direct incoming electrophiles on an arom
-
Spectroscopic Data of Related Compounds: Databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem provide spectroscopic data for related molecules like 4-fluorobenzaldehyde and 4-ethylbenzaldehyde, which can be used for comparison. [1]4. Purification Techniques: For detailed protocols on purification techniques such as column chromatography, refer to standard laboratory manuals in organic chemistry.
Sources
Technical Support Center: Analysis of 4-Ethyl-2-fluorobenzaldehyde
Welcome to the technical support center for 4-Ethyl-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, you will find answers to frequently asked questions and troubleshooting advice to help you identify and manage common impurities encountered during your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the quality and integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my 4-Ethyl-2-fluorobenzaldehyde sample?
You can generally categorize the impurities in 4-Ethyl-2-fluorobenzaldehyde into three main groups:
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Synthesis-Related Impurities: These are compounds that originate from the manufacturing process. They can include unreacted starting materials, byproducts from side reactions, and positional isomers. For instance, a common synthetic route to aromatic aldehydes is the Vilsmeier-Haack reaction[1][2][3]. If 4-Ethyl-2-fluorobenzaldehyde is synthesized by the formylation of 1-ethyl-3-fluorobenzene, you might expect to find residual 1-ethyl-3-fluorobenzene in your final product[4].
-
Positional Isomers: These are molecules with the same chemical formula but a different arrangement of the ethyl and fluoro groups on the benzene ring. Due to the directing effects of the substituents during synthesis, it's possible to have small amounts of isomers such as 2-ethyl-4-fluorobenzaldehyde or 4-ethyl-3-fluorobenzaldehyde. Differentiating these isomers is crucial as they can have different reactivity and pharmacological profiles.
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Degradation Products: Like many aldehydes, 4-Ethyl-2-fluorobenzaldehyde is susceptible to oxidation, especially when exposed to air over time. The primary degradation product is 4-Ethyl-2-fluorobenzoic acid .
Q2: My 4-Ethyl-2-fluorobenzaldehyde has a yellowish tint. Is this a cause for concern?
A slight yellowish color is not uncommon in aromatic aldehydes and can be due to the presence of minor impurities or color bodies. However, a significant or darkening color over time can indicate degradation, particularly oxidation to the corresponding benzoic acid or the formation of polymeric byproducts. It is always best to verify the purity of your material using the analytical methods described in this guide, especially if the material has been stored for an extended period or under suboptimal conditions.
Q3: How should I properly store 4-Ethyl-2-fluorobenzaldehyde to minimize degradation?
To maintain the integrity of your 4-Ethyl-2-fluorobenzaldehyde, it is recommended to store it in a tightly sealed, amber glass bottle under an inert atmosphere, such as nitrogen or argon. The bottle should be kept in a cool, dark, and dry place. These precautions will help to minimize exposure to oxygen, light, and moisture, all of which can contribute to the degradation of the compound.
Troubleshooting Guide
Issue 1: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
An unexpected peak in your HPLC analysis can be due to a number of factors. Here's a systematic approach to identifying the unknown impurity:
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Consider the Likely Suspects: Based on the information in the FAQs, the most probable impurities are the starting material (e.g., 1-ethyl-3-fluorobenzene), positional isomers, or the oxidation product (4-Ethyl-2-fluorobenzoic acid).
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Spiking Experiment: If you have access to reference standards for the suspected impurities, you can perform a spiking experiment. Add a small amount of the reference standard to your sample and re-run the HPLC. If the area of the unknown peak increases, you have likely identified the impurity.
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LC-MS Analysis: If a reference standard is not available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identification. The mass-to-charge ratio (m/z) of the unknown peak can help you determine its molecular weight. For example, 4-Ethyl-2-fluorobenzaldehyde has a molecular weight of 152.16 g/mol , while 4-Ethyl-2-fluorobenzoic acid has a molecular weight of 168.15 g/mol .
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Fraction Collection and NMR: For a definitive structural confirmation, you can collect the fraction containing the unknown peak as it elutes from the HPLC. After removing the solvent, you can analyze the purified impurity by Nuclear Magnetic Resonance (NMR) spectroscopy.
Issue 2: My reaction is giving a lower yield than expected. Could impurities be the cause?
Yes, impurities in your starting material can significantly impact your reaction's yield.
-
Inert Impurities: If your 4-Ethyl-2-fluorobenzaldehyde contains non-reactive impurities (e.g., residual solvent from purification), the actual amount of your starting material is less than what you weighed out, leading to a lower than expected yield of your product.
-
Reactive Impurities: Impurities like 4-Ethyl-2-fluorobenzoic acid can interfere with reactions that are sensitive to acidic conditions or that involve base-catalyzed steps. Positional isomers may react differently or not at all under your reaction conditions, also contributing to a lower yield of the desired product.
It is always advisable to check the purity of your 4-Ethyl-2-fluorobenzaldehyde before starting a reaction, for instance, by running a quick HPLC or GC-MS analysis.
Experimental Protocols
Protocol 1: HPLC Analysis of 4-Ethyl-2-fluorobenzaldehyde and Non-Volatile Impurities
This method is suitable for the separation and quantification of 4-Ethyl-2-fluorobenzaldehyde and potential non-volatile impurities like 4-Ethyl-2-fluorobenzoic acid.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
Time (min) % Solvent B 0 30 15 95 20 95 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known amount of your 4-Ethyl-2-fluorobenzaldehyde in the mobile phase (at the initial gradient composition) to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Analysis of Volatile Impurities
This method is ideal for identifying volatile impurities such as residual starting materials (e.g., 1-ethyl-3-fluorobenzene) and positional isomers.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
-
Sample Preparation: Dilute the 4-Ethyl-2-fluorobenzaldehyde sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. For trace analysis, derivatization with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can improve sensitivity[5][6][7].
Visualizations
Caption: Potential pathways for impurity formation in 4-Ethyl-2-fluorobenzaldehyde.
Caption: A typical workflow for the identification and quantification of impurities.
References
-
Vilsmeier-Haack Reaction. (n.d.). In Chemistry Steps. Retrieved January 27, 2026, from [Link]
- S. S. Shinde, B. B. Shingate, M. S. Shingare. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
-
PubChem. (n.d.). 1-Ethyl-3-fluorobenzene. Retrieved January 27, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved January 27, 2026, from [Link]
-
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved January 27, 2026, from [Link]
- Spivey, A. C., & Gripton, C. J. (2004). The Vilsmeier-Haack Reaction. In Organic Reactions. John Wiley & Sons, Inc.
- Al-Rawithi, S., & El-Yazbi, F. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(15), 8429-8436.
- Reis, F. C., & Spickett, C. M. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Antioxidants, 8(6), 173.
- Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51.
-
University of North Dakota Scholarly Commons. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. Retrieved January 27, 2026, from [Link]
- Feng, C., et al. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry, 63(10), 2537-2545.
-
PubChem. (n.d.). 4-fluorobenzaldehyde. Retrieved January 27, 2026, from [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. 1-Ethyl-3-fluorobenzene | C8H9F | CID 13789883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commons.und.edu [commons.und.edu]
- 7. researchgate.net [researchgate.net]
troubleshooting failed reactions with 4-Ethyl-2-fluorobenzaldehyde
Welcome to the technical support center for 4-Ethyl-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments with this versatile reagent.
Understanding 4-Ethyl-2-fluorobenzaldehyde: A Chemist's Perspective
4-Ethyl-2-fluorobenzaldehyde is a substituted aromatic aldehyde with a unique combination of electronic and steric properties. The fluorine atom at the ortho position is strongly electron-withdrawing via induction, which activates the aldehyde group towards nucleophilic attack. However, its position also introduces steric hindrance. The ethyl group at the para position is a weak electron-donating group. Understanding this interplay is crucial for troubleshooting reactions.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1176284-04-0 | [1] |
| Molecular Formula | C₉H₉FO | [2] |
| Molecular Weight | 152.17 g/mol | [2] |
| Appearance | Typically a liquid | Inferred from related structures |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate) | General chemical knowledge |
Expected Spectroscopic Data (based on analogous structures):
-
¹H NMR: Expect signals for the aldehydic proton (~10 ppm), aromatic protons (with coupling to fluorine), and the ethyl group's quartet and triplet.
-
¹³C NMR: The carbonyl carbon should appear around 190 ppm. The carbon attached to fluorine will exhibit a large ¹J C-F coupling constant.[3]
-
IR Spectroscopy: Look for a strong C=O stretch for the aldehyde around 1700 cm⁻¹.[4]
-
Mass Spectrometry: The molecular ion peak [M]⁺ is expected at m/z = 152.06.[2]
Frequently Asked Questions (FAQs)
Q1: How should I store and handle 4-Ethyl-2-fluorobenzaldehyde?
A1: Like many aldehydes, 4-Ethyl-2-fluorobenzaldehyde is susceptible to oxidation to the corresponding carboxylic acid upon exposure to air.[5] It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container and kept in a cool, dry place.[5]
Q2: My reaction is sluggish. Could the quality of my 4-Ethyl-2-fluorobenzaldehyde be the issue?
A2: Yes, impurities can significantly affect reaction outcomes. The most common impurity is the corresponding carboxylic acid (4-ethyl-2-fluorobenzoic acid) due to oxidation. This acidic impurity can quench basic reagents or catalysts. Other potential impurities could include isomers or starting materials from its synthesis. We recommend checking the purity of your aldehyde by NMR or GC-MS before use.
Q3: How can I purify my 4-Ethyl-2-fluorobenzaldehyde if I suspect it has oxidized?
A3: If a significant amount of the carboxylic acid is present, you can perform a simple acid-base extraction. Dissolve the aldehyde in an organic solvent like diethyl ether and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer. Afterward, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. For other impurities, distillation or column chromatography may be necessary.
Troubleshooting Failed Reactions
This section provides detailed troubleshooting for common reactions where 4-Ethyl-2-fluorobenzaldehyde is a key reactant.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. However, issues can arise from the reactivity of both the aldehyde and the amine.
Q: My reductive amination with 4-Ethyl-2-fluorobenzaldehyde is giving low yields of the desired amine, and I'm recovering starting material. What's going wrong?
A: This is a common issue that can stem from several factors. The ortho-fluoro group, while activating the carbonyl, can also sterically hinder the approach of the amine.
Troubleshooting Workflow for Reductive Amination
Caption: A decision tree for troubleshooting failed reductive amination reactions.
Detailed Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Slow Imine Formation | The ortho-fluoro group can sterically hinder the amine's approach. The reaction is also an equilibrium. | 1. Catalytic Acid: Add a catalytic amount of acetic acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. 2. Remove Water: The formation of an imine releases water. Use molecular sieves or a Dean-Stark apparatus to drive the equilibrium towards the product. 3. Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can help overcome the activation energy barrier. |
| Ineffective Reduction | The chosen reducing agent may not be potent enough, or the reaction conditions may not be optimal. | 1. Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a common choice, but it is most effective at a slightly acidic pH. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often more effective and can be used in a one-pot reaction without strict pH control.[6] 2. Stepwise Procedure: First, ensure the imine has formed by monitoring with TLC or a quick ¹H NMR of an aliquot. Then, add the reducing agent. This can be more effective than adding all reagents at once.[7] |
| Amine Basicity | If your amine has electron-withdrawing groups, its nucleophilicity will be reduced. | Consider using a more forcing condition (higher temperature, longer reaction time) or a more activated form of the aldehyde. |
Wittig Reaction
The Wittig reaction is a cornerstone for alkene synthesis from carbonyls. However, the reactivity of the ylide and the steric environment of the aldehyde are critical.
Q: My Wittig reaction with 4-Ethyl-2-fluorobenzaldehyde is incomplete, and I observe decomposition of the ylide. How can I improve this?
A: The stability of the phosphonium ylide is a key factor. Unstabilized ylides are more reactive but also more prone to decomposition, especially in the presence of unreacted base or at elevated temperatures.
Experimental Protocol: Robust Wittig Reaction
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq.) in anhydrous THF. Cool the suspension to 0°C in an ice bath. Slowly add a strong base (e.g., n-BuLi or NaHMDS, 1.05 eq.). Stir at this temperature for 30-60 minutes. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
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Aldehyde Addition: Dissolve 4-Ethyl-2-fluorobenzaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the cold ylide solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. The progress can be monitored by TLC.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.
| Potential Cause | Explanation | Recommended Solution |
| Ylide Instability | The phosphonium ylide may be decomposing before it can react with the aldehyde. | 1. Reverse Addition: Instead of adding the aldehyde to the ylide, try adding the freshly prepared ylide to a solution of the aldehyde at a low temperature (e.g., -78°C). 2. In Situ Generation: Add the base to a mixture of the phosphonium salt and the aldehyde. This ensures that the ylide reacts as it is formed. |
| Steric Hindrance | The ortho-fluoro group can sterically hinder the formation of the oxaphosphetane intermediate. | 1. Use a Less Bulky Ylide: If possible, use a less sterically demanding phosphonium ylide. 2. Longer Reaction Time/Higher Temperature: If the ylide is stable enough, a longer reaction time or a modest increase in temperature may be required. However, be cautious of ylide decomposition. |
| Low Aldehyde Reactivity | While the fluorine is activating, other factors might reduce the aldehyde's electrophilicity. | This is less likely with the ortho-fluoro substituent but ensure all other reagents are of high quality. |
Grignard Reaction
The Grignard reaction is a classic C-C bond-forming reaction. Its success hinges on strictly anhydrous conditions.
Q: My Grignard reaction with 4-Ethyl-2-fluorobenzaldehyde results in a low yield of the expected secondary alcohol, and I recover a significant amount of the starting aldehyde. What could be the problem?
A: The most common culprit in Grignard reactions is the presence of moisture or other protic sources, which will quench the highly basic Grignard reagent.
Troubleshooting Grignard Reactions
Caption: A flowchart for diagnosing and solving issues in Grignard reactions.
| Potential Cause | Explanation | Recommended Solution |
| Quenched Grignard Reagent | The Grignard reagent is a strong base and will react with any protic source (water, alcohols). | 1. Anhydrous Conditions: Ensure all glassware is flame-dried, and solvents are rigorously dried. Diethyl ether and THF for Grignard reactions must be anhydrous. 2. Dry Starting Material: Ensure your 4-Ethyl-2-fluorobenzaldehyde is dry. If necessary, remove trace water by azeotropic distillation with toluene. |
| Poor Quality Grignard Reagent | The Grignard reagent may not have formed in high yield or may have decomposed upon storage. | 1. Fresh Preparation: Always use freshly prepared Grignard reagents for the best results. 2. Titration: Titrate your Grignard reagent before use to know its exact molarity and ensure you are using the correct stoichiometry. |
| Side Reactions | With bulky Grignard reagents and hindered aldehydes, enolization of the aldehyde (if it has alpha-protons, which benzaldehydes do not) or reduction can occur. | This is less of a concern with benzaldehydes. However, ensuring a clean reaction setup will minimize other potential side reactions. |
Knoevenagel and Aldol Condensations
These reactions involve the formation of a C-C bond through the reaction of an enolate (or enol) with an aldehyde.
Q: My Knoevenagel/Aldol condensation with 4-Ethyl-2-fluorobenzaldehyde is slow and gives a low yield of the condensed product. What can I do?
A: The steric hindrance from the ortho-fluoro group can slow down the nucleophilic attack of the enolate on the carbonyl carbon.
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | The ortho-fluoro group impedes the approach of the nucleophilic enolate. | 1. Choice of Catalyst: For Knoevenagel condensations, stronger bases like piperidine or the use of a Lewis acid co-catalyst might be necessary. For aldol reactions, switching from NaOH/KOH to a stronger, non-nucleophilic base like LDA to pre-form the enolate can be beneficial. 2. Reaction Conditions: Increasing the reaction temperature or using a solvent that better solubilizes the intermediates can improve the reaction rate. For Knoevenagel reactions, azeotropic removal of water using a Dean-Stark trap is often effective. |
| Reversibility of Aldol Addition | The initial aldol addition can be reversible. | Driving the reaction towards the condensed product by removing water (e.g., by heating) can improve the overall yield. |
| Low Acidity of Methylene Compound | In a Knoevenagel condensation, if the active methylene compound is not sufficiently acidic, enolate formation will be slow. | Use a stronger base or a more activating methylene compound if the synthesis allows. |
References
-
PubChem. 4-Fluorobenzaldehyde. National Center for Biotechnology Information. [Link]
-
Supporting Information for Photocatalytic Formylation of C(sp3)−H Bonds. [Link]
-
PubChem. 3-Ethyl-4-fluorobenzaldehyde. National Center for Biotechnology Information. [Link]
-
Wikipedia. Fluorobenzaldehyde. [Link]
-
PubChem. 4-Ethylbenzaldehyde. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]
-
Master Organic Chemistry. The Wittig Reaction. [Link]
-
Chemistry Steps. Reductive Amination of Aldehydes and Ketones. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
ChemistNate. Grignard Reagent and Aldehyde (or Ketone) (Mechanism). [Link]
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Dalal Institute. Wittig Reaction. [Link]
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Wiley. 4-Ethylbenzoic acid, 2-fluorophenyl ester - 13C NMR. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
BYJU'S. Grignard Reaction Mechanism. [Link]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude 4-Ethyl-2-fluorobenzaldehyde by Chromatography
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the chromatographic purification of crude 4-Ethyl-2-fluorobenzaldehyde. It addresses common challenges, offers detailed protocols, and explains the scientific principles behind the recommended procedures.
Introduction: The Challenge of Purifying Aromatic Aldehydes
4-Ethyl-2-fluorobenzaldehyde is a key building block in medicinal chemistry. However, like many aromatic aldehydes, its purification is not always straightforward. The aldehyde functional group is susceptible to oxidation, especially in the presence of air and silica gel, leading to the formation of the corresponding carboxylic acid impurity. Furthermore, the inherent acidity of standard silica gel can catalyze side reactions or cause product degradation.[1] This guide provides a systematic approach to overcoming these challenges using flash column chromatography.
Troubleshooting Guide: Addressing Common Purification Issues
This section tackles specific problems encountered during the purification of 4-Ethyl-2-fluorobenzaldehyde in a direct question-and-answer format.
Question 1: My aldehyde is streaking badly on the TLC plate and the column, leading to poor separation. What's causing this?
Answer: Streaking is a common issue when purifying aldehydes on silica gel and typically points to two primary causes:
-
Acidic Impurities: The most likely culprit is the presence of 4-Ethyl-2-fluorobenzoic acid, the oxidation product of your aldehyde. Carboxylic acids interact strongly and often irreversibly with the silica surface, causing significant tailing or streaking that can interfere with the separation of your target compound.
-
Acidity of Silica Gel: Standard silica gel is acidic (pH ≈ 4-5). This acidic surface can interact with the aldehyde, causing it to streak.
Solutions:
-
Pre-treatment: Before loading your crude material onto the column, consider a simple liquid-liquid extraction. Dissolve the crude mixture in a solvent like ethyl acetate and wash with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic impurity, pulling it into the aqueous layer and removing the major cause of streaking.[2]
-
Neutralize the Eluent: Add a small amount of a volatile base, typically 0.1-1% triethylamine (NEt₃), to your mobile phase.[3][4] This deactivates the acidic sites on the silica gel, preventing unwanted interactions and significantly improving peak shape.
Question 2: I'm observing a new, less polar spot on my TLC plate after letting the crude material sit on the silica column for too long. What is it?
Answer: This is likely an acetal or hemiacetal, formed by the reaction of your aldehyde with an alcohol solvent (e.g., methanol, ethanol) used in a previous step or as a component of your eluent.[3] The acidic silica gel surface acts as a catalyst for this reaction.
Solutions:
-
Avoid Alcoholic Solvents: Do not use methanol or ethanol as co-solvents in your eluent if you are using silica gel. Opt for alternatives like ethyl acetate, diethyl ether, or dichloromethane.[3][5]
-
Work Efficiently: Do not let the sample sit on the packed column for an extended period before eluting. Have your fractions tubes and eluent ready to go as soon as the sample is loaded.
Question 3: My product recovery is low, and I suspect it's decomposing on the column. How can I confirm this and prevent it?
Answer: Aldehydes can be sensitive and may degrade on silica gel.[1][2]
Solutions:
-
Run a Stability Test: Spot your crude material on a TLC plate and take an initial reading. Let the plate sit exposed to air on the bench for 30-60 minutes, then elute it. If you see a significant increase in baseline material or new spots, your compound is likely unstable on silica.
-
Switch the Stationary Phase: If instability is confirmed, switch to a more inert stationary phase. Neutral alumina is an excellent alternative to silica gel for acid-sensitive compounds.[3] Remember that the solvent system will need to be re-optimized, as the polarity of alumina differs from silica.
-
Deactivate the Silica: As mentioned, adding triethylamine to the eluent can passivate the silica surface and reduce degradation.[4]
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in a crude sample of 4-Ethyl-2-fluorobenzaldehyde?
A1: Besides residual solvents and starting materials, the most common process-related impurities include:
-
4-Ethyl-2-fluorobenzoic acid: From the oxidation of the aldehyde. This is the most common impurity.[6]
-
Positional Isomers: Depending on the synthetic route, isomers such as 2-ethyl-4-fluorobenzaldehyde could be present.
-
Unreacted Starting Materials: For example, 1-ethyl-3-fluorobenzene if a formylation reaction was used.
Q2: How do I select the optimal solvent system for column chromatography?
A2: The best practice is to use Thin Layer Chromatography (TLC) to scout for an appropriate mobile phase. The goal is to find a solvent system where the 4-Ethyl-2-fluorobenzaldehyde has a retention factor (Rƒ) of approximately 0.2-0.4.[3] This Rƒ value typically provides the best separation from impurities during column chromatography. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
Q3: Is gradient elution better than isocratic elution for this purification?
A3: This depends on the complexity of your crude mixture.
-
Isocratic Elution (using a constant solvent composition) is simpler and sufficient if your product is well-separated from all impurities on the TLC plate.
-
Gradient Elution (gradually increasing the polarity of the eluent) is more powerful for separating compounds with very different polarities. For instance, you can start with a low polarity to elute non-polar impurities and then slowly increase the percentage of ethyl acetate to elute your product, leaving highly polar impurities on the column.
Q4: Can I use an alternative to column chromatography?
A4: Yes. A classic and highly effective chemical purification method for aldehydes is through the formation of a sodium bisulfite adduct.[7] The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a water-soluble salt.[8] This allows you to wash away non-aldehyde organic impurities with a solvent. The aldehyde can then be regenerated by adding a base (like NaHCO₃ or NaOH) to the aqueous layer and extracting it back into an organic solvent.[2][7] This can be an excellent pre-purification step to remove the bulk of impurities before a final chromatographic polishing step.
Experimental Protocols & Data
Protocol 1: TLC Analysis for Solvent System Optimization
-
Prepare Sample: Dissolve a small amount (1-2 mg) of the crude 4-Ethyl-2-fluorobenzaldehyde in ~0.5 mL of dichloromethane or ethyl acetate.
-
Spot the Plate: Using a capillary tube, spot the solution on the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed TLC chamber containing your chosen eluent (e.g., 10% Ethyl Acetate in Hexanes). Ensure the solvent level is below the baseline.
-
Visualize: Once the solvent front nears the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Aldehydes and ketones can also be visualized with a 2,4-dinitrophenylhydrazine (DNP) stain, which will produce an immediate orange spot.[4]
-
Analyze: Calculate the Rƒ value. Adjust the solvent polarity until the Rƒ of the product is in the 0.2-0.4 range.
| Table 1: Recommended TLC Scouting Solvents | | :--- | :--- | | Solvent System | Rationale | | Hexanes / Ethyl Acetate | Standard, versatile system with a broad polarity range. | | Hexanes / Dichloromethane | Good for separating less polar compounds. | | Toluene / Ethyl Acetate | Offers different selectivity compared to aliphatic solvents like hexanes.[5] |
Protocol 2: Flash Column Chromatography Purification
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton, followed by a layer of sand. Dry pack the column with silica gel (typically 50-100x the mass of your crude sample). Add another layer of sand on top.
-
Equilibration: Flush the column with your chosen low-polarity eluent (the one determined by TLC).
-
Sample Loading: Dissolve your crude material in a minimal amount of solvent (preferably the column eluent or a less polar solvent like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better separation.
-
Elution: Carefully add the eluent to the column. Apply gentle air pressure to begin elution, collecting fractions.[9]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualized Workflows
Purification Workflow Diagram
The following diagram illustrates the logical flow from crude material to purified product.
Sources
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- 2. researchgate.net [researchgate.net]
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- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 9. orgsyn.org [orgsyn.org]
preventing byproduct formation in 4-Ethyl-2-fluorobenzaldehyde reactions
Welcome to the technical support center for 4-Ethyl-2-fluorobenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile intermediate. The unique electronic and steric properties conferred by the ortho-fluoro and para-ethyl substituents can influence reactivity and lead to specific byproduct profiles. This guide provides in-depth, field-proven insights to help you anticipate, troubleshoot, and mitigate common issues encountered during synthetic transformations.
Troubleshooting Guide: Reaction-Specific Issues
This section addresses common problems observed during specific chemical reactions involving 4-Ethyl-2-fluorobenzaldehyde. Each entry explains the underlying chemical principles and provides actionable protocols to minimize byproduct formation and maximize yield.
Issue: Formation of 4-Ethyl-2-fluorobenzoic Acid During a Reaction.
Q: I am attempting a Grignard/Wittig/condensation reaction and my final product is contaminated with significant amounts of 4-ethyl-2-fluorobenzoic acid. What is the cause and how can I prevent it?
A: The aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid. This is one of the most common degradation pathways for benzaldehyde derivatives.[1]
Causality: The primary cause is exposure to an oxidant. In many laboratory settings, the most common oxidant is atmospheric oxygen. This process can be accelerated by the presence of metallic impurities, light, or basic conditions. During a reaction, if the starting material has been improperly stored or if the reaction conditions are not rigorously controlled, the aldehyde can be oxidized before or during the desired transformation.
Mitigation Strategies:
-
Starting Material Integrity: Before use, verify the purity of your 4-Ethyl-2-fluorobenzaldehyde. A simple acid-base extraction of a small sample can reveal the presence of acidic impurities like 4-ethyl-2-fluorobenzoic acid.
-
Inert Atmosphere: This is the most critical preventative measure. Always run your reactions under an inert atmosphere (e.g., Nitrogen or Argon). This involves using flame-dried glassware and employing techniques like Schlenk lines or glove boxes.
-
Solvent Purity: Use freshly distilled or anhydrous, de-gassed solvents. Solvents stored for extended periods can absorb oxygen.
-
Storage: Store 4-Ethyl-2-fluorobenzaldehyde in a tightly sealed container, under an inert atmosphere, in a cool, dark place.[2][3] Avoid contact with strong oxidizing agents.[4]
Workflow for Minimizing Oxidation:
Caption: Workflow to prevent aldehyde oxidation.
Issue: Low Yield and Complex Byproduct Mixture in Grignard Reactions.
Q: My Grignard reaction with 4-Ethyl-2-fluorobenzaldehyde is giving a low yield of the desired secondary alcohol, along with unreacted starting material and other spots on my TLC. What's going wrong?
A: Grignard reagents are extremely strong bases and potent nucleophiles. Their success hinges on the rigorous exclusion of acidic protons and water.[5][6]
Common Byproducts and Causes:
-
Unreacted Aldehyde: This often points to a loss of the Grignard reagent before it can react. The primary culprit is quenching by trace amounts of water in the solvent or on the glassware. The Grignard reagent is basic enough to deprotonate water, forming an alkane and magnesium salts.[7]
-
4-Ethyl-2-fluorobenzyl Alcohol: This reduction byproduct can form if the Grignard reagent has a β-hydride available for transfer (e.g., ethylmagnesium bromide), though this is usually a minor pathway. A more likely cause is a workup procedure that is too slow or uses a reducing quenching agent.
-
Wurtz Coupling Products (e.g., Biphenyl from Phenylmagnesium Bromide): This byproduct forms during the preparation of the Grignard reagent itself, where the aryl/alkyl radical dimerizes.[6] Using finely divided magnesium and ensuring immediate reaction with the halide can minimize this.
Troubleshooting Protocol for Grignard Reactions:
| Parameter | Recommendation | Rationale |
| Glassware | Oven- or flame-dried under vacuum immediately before use. | To remove all adsorbed water, which will quench the Grignard reagent.[5] |
| Solvent | Anhydrous ether or THF, freshly distilled from a drying agent (e.g., sodium/benzophenone). | Ethereal solvents are required to stabilize the Grignard reagent. The absence of water is critical.[8] |
| Atmosphere | Strict inert atmosphere (Nitrogen or Argon) throughout. | Prevents both quenching by atmospheric moisture and oxidation of the aldehyde. |
| Addition | Add the aldehyde solution slowly to the Grignard reagent at 0 °C. | Controls the exothermicity of the reaction and minimizes side reactions. |
| Workup | Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). | Provides a mild acidic proton source to protonate the alkoxide without causing acid-catalyzed elimination or other side reactions. |
Issue: Formation of Imine Impurities in Reductive Amination.
Q: I'm performing a reductive amination and my final amine product is contaminated with the intermediate imine. How can I drive the reaction to completion?
A: The presence of a residual imine indicates incomplete reduction. This can be due to several factors, including the choice of reducing agent, pH, or reaction time.
Causality and Solutions:
-
Reducing Agent Reactivity: Standard sodium borohydride (NaBH₄) can be slow to reduce imines, especially in neutral or basic methanol where it can also react with the solvent.[9]
-
Reaction pH: Imine formation is typically favored under mildly acidic conditions (pH ~4-5), which catalyze the dehydration step.[11] However, the reduction step is often more efficient at a slightly different pH.
-
Solution: For a two-step process, ensure the imine formation is complete before adding the reducing agent. For a one-pot reaction with NaBH(OAc)₃, the acetic acid byproduct can help catalyze imine formation.
-
-
Reaction Time/Temperature: The reduction may simply be slow.
-
Solution: Increase the reaction time or gently warm the reaction mixture after the addition of the reducing agent. Monitor the reaction progress by TLC or LC-MS until the imine spot has disappeared.
-
Recommended One-Pot Reductive Amination Protocol:
-
Setup: In a round-bottom flask, dissolve 4-Ethyl-2-fluorobenzaldehyde (1.0 equiv) and the desired amine (1.0-1.2 equiv) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1 hour.[12]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv) portion-wise. The reaction may be mildly exothermic.
-
Monitoring: Continue stirring at room temperature and monitor by TLC until the starting aldehyde and intermediate imine are consumed (typically 4-24 hours).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent, wash with brine, dry, and concentrate.[12]
Issue: Unexpected Byproducts in Condensation Reactions (e.g., Knoevenagel, Aldol).
Q: In my Knoevenagel condensation with an active methylene compound, I'm observing self-condensation of the aldehyde or other side products. How can I improve selectivity?
A: Condensation reactions are equilibrium processes, and their outcomes are highly dependent on the catalyst, temperature, and removal of byproducts (like water).
Causality and Solutions:
-
Catalyst Choice: Strong bases (e.g., NaOH, NaOEt) can deprotonate the α-carbon of an enolizable aldehyde, leading to self-condensation (an Aldol reaction).
-
Water Removal: The dehydration step in a Knoevenagel condensation is reversible. The presence of water can inhibit the reaction from going to completion.[14]
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water if the reaction is run at elevated temperatures in a suitable solvent (e.g., toluene). Alternatively, add molecular sieves to the reaction mixture.
-
-
Michael Addition: The α,β-unsaturated product of a Knoevenagel condensation can sometimes react with a second equivalent of the active methylene compound via a Michael addition, leading to a bis-adduct.
-
Solution: Use a stoichiometric amount of the active methylene compound or add it slowly to the reaction mixture. Running the reaction at a lower temperature can also improve selectivity.[15]
-
Diagram of Knoevenagel Byproduct Pathways:
Caption: Catalyst choice dictates the reaction pathway.
Frequently Asked Questions (FAQs)
Q1: How should I properly store 4-Ethyl-2-fluorobenzaldehyde to ensure its long-term stability? A1: To prevent degradation, particularly oxidation to 4-ethyl-2-fluorobenzoic acid, the compound should be stored in a tightly sealed, amber glass bottle under an inert atmosphere (argon or nitrogen). It should be kept in a cool (refrigerator-level temperatures), dark, and dry place.[2][3] Before use, it's good practice to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.
Q2: Can I use common reducing agents like LiAlH₄ with 4-Ethyl-2-fluorobenzaldehyde? A2: Yes, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will readily reduce the aldehyde to the corresponding primary alcohol, 4-ethyl-2-fluorobenzyl alcohol. However, LiAlH₄ is highly reactive and will also reduce many other functional groups. It reacts violently with water and alcohols, so the reaction must be carried out in a dry ethereal solvent (like THF or diethyl ether) under an inert atmosphere.[10] A milder alternative for this specific transformation is sodium borohydride (NaBH₄), which can often be used in alcoholic solvents.
Q3: Are there any known incompatibilities for this compound? A3: Yes. As a standard practice, 4-Ethyl-2-fluorobenzaldehyde should be considered incompatible with strong oxidizing agents (which will convert it to the carboxylic acid), strong bases (which can catalyze self-condensation), and strong reducing agents (which will convert it to the alcohol).[3][4] It is also incompatible with strong nucleophiles that you do not intend to react with the aldehyde carbonyl, such as Grignard reagents in the presence of moisture.
Q4: How can I purify my reaction product away from unreacted 4-Ethyl-2-fluorobenzaldehyde? A4: The purification method depends on the properties of your product.
-
Column Chromatography: This is a very effective method. Silica gel chromatography using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) will typically separate the moderately polar aldehyde from products of different polarity.
-
Distillation: If your product has a significantly different boiling point from the aldehyde (Boiling Point of 4-fluorobenzaldehyde is ~181 °C) and is thermally stable, fractional distillation under reduced pressure can be effective.[16]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to remove residual aldehyde, which is a liquid at room temperature.
References
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds.
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Fluorobenzaldehyde.
- BenchChem. (2025). A Comparative Guide to Catalysts in 4-Fluorobenzaldehyde Reactions.
-
Organic Syntheses. p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
Organic Syntheses. PREPARATION OF N-BENZOYL-L-ALANINE METHYL ESTER. Retrieved from [Link]
-
PubMed. (1990). Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Reductive Amination using Boc-eda-ET HCl.
- BenchChem. (2025). Common impurities in commercial 4-Fluorobenzaldehyde.
-
Sciencemadness Discussion Board. (2007). p-fluoro benzaldehyde. Retrieved from [Link]
-
YouTube. (2022). Ninja technique to purify organic compounds from mixture of compounds- Part 2. Retrieved from [Link]
-
Wittig Reaction - Common Conditions. Wittig. Retrieved from [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
YouTube. (2018). Wittig Reaction Mechanism. Retrieved from [Link]
-
Grignard Reaction. Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
-
ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]
-
Wikipedia. Wittig reaction. Retrieved from [Link]
-
ResearchGate. (2025). Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor. Retrieved from [Link]
-
Organic Syntheses. PREPARATION OF 3-HYDROXY-5-PENTYL-4-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE. Retrieved from [Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]
-
Chemistry Connected. Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist’s Comparative Guide to the Purity Characterization of 4-Ethyl-2-fluorobenzaldehyde
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the foundation of reproducible, safe, and effective outcomes. 4-Ethyl-2-fluorobenzaldehyde is a key building block in the synthesis of various pharmaceutical agents and advanced materials. The presence of even trace impurities can drastically alter reaction kinetics, introduce downstream separation challenges, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the primary analytical techniques used to characterize the purity of 4-Ethyl-2-fluorobenzaldehyde. We will move beyond simple protocol listings to explore the causality behind methodological choices, offering a framework for selecting the most appropriate analytical strategy. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that every protocol is a self-validating system.
Understanding the Impurity Profile
Effective purity analysis begins with an understanding of potential impurities. For 4-Ethyl-2-fluorobenzaldehyde, these typically fall into three categories as defined by the International Council for Harmonisation (ICH) guidelines[1][2]:
-
Organic Impurities : These include process-related impurities such as positional isomers (e.g., 2-ethyl-4-fluorobenzaldehyde), unreacted starting materials, and by-products from side reactions. Degradation products, such as the corresponding 4-Ethyl-2-fluorobenzoic acid formed via oxidation, are also a key concern.
-
Inorganic Impurities : These can result from the manufacturing process and may include reagents, catalysts, or heavy metals.
-
Residual Solvents : Organic or inorganic liquids used during synthesis or purification.
This guide will focus on the detection and quantification of organic impurities, which present the most significant analytical challenge.
Orthogonal Analytical Approaches: A Comparative Analysis
A robust purity assessment relies on an orthogonal approach, using multiple analytical techniques with different separation and detection principles. We will compare four cornerstone techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Sieve
Expertise & Experience: GC-MS is the premier technique for analyzing volatile and semi-volatile organic impurities. Its power lies in the high-efficiency separation achieved by the gas chromatograph, coupled with the definitive identification capabilities of the mass spectrometer. For 4-Ethyl-2-fluorobenzaldehyde, this method is exceptionally well-suited for detecting and quantifying positional isomers and other volatile synthesis by-products that may have very similar polarities but differ slightly in boiling point.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation : Accurately weigh approximately 10 mg of the 4-Ethyl-2-fluorobenzaldehyde sample and dissolve it in 10 mL of a suitable high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL solution.
-
Instrument Setup :
-
GC Column : A non-polar column, such as a DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is an excellent starting point due to its versatility.
-
Injector : Set to 250°C with a split ratio of 50:1 to avoid column overloading.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program : Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This gradient ensures the separation of early-eluting volatile impurities from the main analyte and any higher-boiling point compounds.
-
-
Mass Spectrometer Setup :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 450.
-
Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
-
Data Analysis : Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify by integrating the peak area of each impurity and expressing it as a percentage of the total peak area (Area % method).
Data Presentation: Hypothetical GC-MS Purity Analysis
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Area % |
| 4-Ethyl-2-fluorobenzaldehyde | 12.5 | 152 (M+), 151, 123, 95 | 99.5 |
| 2-Ethyl-4-fluorobenzaldehyde (Isomer) | 12.2 | 152 (M+), 151, 123, 95 | 0.2 |
| 1-Ethyl-3-fluorobenzene (Starting Material) | 9.8 | 124 (M+), 109, 96 | 0.1 |
| 4-Ethyl-2-fluorobenzoic acid | Not Votatile (Requires Derivatization) | N/A | <0.1 |
Workflow Visualization
High-Performance Liquid Chromatography (HPLC): The Polarity-Based Separator
Expertise & Experience: HPLC is the workhorse of the pharmaceutical industry for purity analysis, particularly for non-volatile or thermally labile compounds.[3][4] Its strength lies in the vast array of available stationary and mobile phases, allowing for fine-tuned separation based on polarity. For 4-Ethyl-2-fluorobenzaldehyde, HPLC is superior to GC for quantifying non-volatile degradation products like 4-Ethyl-2-fluorobenzoic acid. A UV detector is highly effective as the aromatic ring provides strong chromophores.
Experimental Protocol: Reverse-Phase HPLC Analysis
-
Sample Preparation : Prepare a 1 mg/mL solution of the sample in the mobile phase (or a compatible solvent). Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrument Setup :
-
HPLC Column : A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a standard choice for separating compounds of moderate polarity.[5]
-
Mobile Phase : An isocratic mixture of Acetonitrile and Water (e.g., 65:35 v/v) with 0.1% Formic Acid to ensure sharp peak shapes for any acidic impurities.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detector : UV detector set to 254 nm, a wavelength where the benzaldehyde moiety strongly absorbs.
-
Injection Volume : 10 µL.
-
-
Data Analysis : Identify the main peak and any impurity peaks. Quantify using the Area % method. For more accurate results, a reference standard of 4-Ethyl-2-fluorobenzoic acid should be used to create a calibration curve.
Data Presentation: Hypothetical HPLC Purity Analysis
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Area % |
| 4-Ethyl-2-fluorobenzoic acid | 3.5 | 0.58 | 0.3 |
| 4-Ethyl-2-fluorobenzaldehyde | 6.0 | 1.00 | 99.6 |
| Unknown Impurity 1 | 7.2 | 1.20 | 0.1 |
Workflow Visualization
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is an unparalleled tool for structural elucidation and can provide a holistic view of a sample's composition without the need for chromatographic separation. ¹H NMR, in particular, offers a rapid and powerful assessment of purity. The aldehyde proton (~10 ppm) is typically in a clean region of the spectrum, making its integration relative to other signals a straightforward way to estimate purity. Furthermore, ¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent probe for identifying fluorine-containing isomers. Quantitative NMR (qNMR) can be used to determine absolute purity by comparing the analyte's signal integration to that of a certified internal standard.
Experimental Protocol: ¹H NMR Purity Assessment
-
Sample Preparation : Accurately weigh ~15 mg of the 4-Ethyl-2-fluorobenzaldehyde sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrument Setup :
-
Spectrometer : A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Experiment : Standard ¹H NMR experiment.
-
Parameters : Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of any proton of interest to allow for full relaxation, which is critical for accurate integration and quantification. A D1 of 30 seconds is a safe starting point.
-
-
Data Analysis :
-
Acquire and process the spectrum (Fourier transform, phase, and baseline correction).
-
Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the aldehyde proton signal (~10.3 ppm).
-
Carefully inspect the entire spectrum for impurity signals. Integrate these signals and, knowing the number of protons they represent, calculate their molar ratio relative to the main compound.
-
Data Presentation: Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | ~10.3 | s | 1H |
| Aromatic (H6) | ~7.8 | t | 1H |
| Aromatic (H3, H5) | ~7.1-7.2 | m | 2H |
| Methylene (-CH₂) | ~2.7 | q | 2H |
| Methyl (-CH₃) | ~1.2 | t | 3H |
Workflow Visualization
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: FT-IR is a rapid, non-destructive technique primarily used for identity confirmation. It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. While excellent for verifying the presence of key functional groups (aldehyde, aromatic ring, C-F bond), it lacks the resolution and sensitivity to be a primary tool for quantifying low-level impurities.[6][7] Its main role in a purity workflow is as a quick quality control check to confirm the material is, in fact, 4-Ethyl-2-fluorobenzaldehyde.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation : For a liquid sample, place a single drop between two KBr or NaCl salt plates. For a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup :
-
Acquire a background spectrum of the empty sample compartment.
-
Place the prepared sample in the instrument.
-
-
Data Analysis :
-
Acquire the sample spectrum.
-
Identify characteristic absorption bands and compare them to a reference spectrum or known vibrational frequencies.
-
Data Presentation: Characteristic FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Aldehyde C-H Stretch | ~2850, ~2750 | Often appears as a doublet |
| Carbonyl (C=O) Stretch | ~1700 | Strong, sharp absorption |
| Aromatic C=C Stretch | ~1600, ~1480 | Medium to strong absorptions |
| C-F Stretch | ~1250 | Strong absorption |
Workflow Visualization
Comparative Summary and Strategic Application
The choice of technique is dictated by the analytical question at hand. No single method provides a complete picture, underscoring the necessity of an orthogonal approach for comprehensive characterization.
| Technique | Primary Application | Detects | Quantitative? | Key Advantage | Key Limitation |
| GC-MS | Volatile Impurity Profiling | Isomers, starting materials, volatile by-products | Semi-quantitative (Area %), Quantitative with standards | High resolution for volatile compounds; definitive identification via MS | Not suitable for non-volatile or thermally labile compounds |
| HPLC-UV | Non-Volatile Impurity Profiling | Degradants (e.g., acids), high MW by-products | Yes (Area % or with standards) | Robust, versatile, excellent for polar/non-volatile impurities | Lower resolution for some isomers compared to GC |
| NMR | Structural Confirmation & Absolute Purity | All proton/fluorine-containing species | Yes (qNMR with internal standard) | Universal detector; provides structural information; no reference needed for identification | Lower sensitivity than chromatographic methods; complex mixtures can be difficult to interpret |
| FT-IR | Identity Confirmation | Functional Groups | No | Fast, non-destructive, excellent for identity verification | Not suitable for quantifying trace impurities |
Conclusion: An Integrated Approach to Purity Validation
A thorough characterization of 4-Ethyl-2-fluorobenzaldehyde purity is a multi-faceted process that leverages the unique strengths of different analytical techniques. A pragmatic workflow for a new batch would be:
-
Identity Check : Use FT-IR for a rapid confirmation of the compound's identity.
-
Purity Screening : Employ ¹H NMR to get a quick, holistic view of purity and identify any major unexpected structures.
-
Detailed Impurity Profiling : Run GC-MS to separate and identify volatile impurities and isomers, and HPLC to quantify non-volatile species like the corresponding carboxylic acid.
By integrating these methods, researchers and drug development professionals can build a comprehensive and reliable purity profile. This not only satisfies regulatory expectations, such as those outlined by ICH, but also ensures the scientific integrity of subsequent research and development activities.[1][8]
References
- BenchChem. (n.d.). Common impurities in commercial 4-Fluorobenzaldehyde.
- Albemarle Corp. (2002). Production of 4-fluorobenzaldehyde. U.S. Patent No. 6,455,739B1. Washington, DC: U.S.
- The Good Scents Company. (n.d.). 4-ethyl benzaldehyde.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68023, 4-Fluorobenzaldehyde.
- ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states.
- International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- Sanz, J., & Martínez-Castro, I. (1988). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 60(21), 2439–2442.
- Advances in Bioresearch. (2023). Impurity profiling Techniques for Pharmaceuticals – A Review.
- American Chemical Society. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4059–4063.
- Royal Society of Chemistry. (n.d.). Supporting Information for a chemical communication.
- Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
- PubMed. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection.
- BenchChem. (n.d.). Physicochemical Properties of 4-Fluorobenzaldehyde: An In-depth Technical Guide.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Products Q3B(R2).
- MedChemExpress. (n.d.). 4-Fluorobenzaldehyde.
- ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
- Preprints.org. (2024). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
- ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?
- ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde.
- International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques.
- National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template.
- Eurofins. (2022). Analytical Method Summaries.
- European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
- ResearchGate. (n.d.). GC-MS analysis data of a commercially available sample of benzaldehyde.
- Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- PubMed. (2007). FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Shandong Biotech. (n.d.). 4-Bromo-2-fluorobenzaldehyde.
- The International Journal of Engineering Research. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION.
- Taylor & Francis Online. (1994). HPLC Determination of Trace Levels of Aliphatic Aldehydes C1-C4 in Water Samples.
- UND Scholarly Commons. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry.
- BenchChem. (n.d.). A Researcher's Guide to Purity Assessment of Synthesized 4-Fluorobenzaldehyde Derivatives.
- The Gambia Medicines Control Agency. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient.
- The Royal Society of Chemistry. (2016). Electronic Supplementary Information.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10898878, 3-Ethyl-4-fluorobenzaldehyde.
- University of Massachusetts Lowell. (2011). Chem 117 Reference Spectra Spring 2011.
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- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
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- 5. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthetic Routes of 4-Ethyl-2-fluorobenzaldehyde for Advanced Research and Development
Introduction
4-Ethyl-2-fluorobenzaldehyde is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. The strategic placement of the ethyl, fluoro, and formyl groups on the benzene ring provides a versatile scaffold for further chemical modifications. The efficiency, regioselectivity, and scalability of its synthesis are therefore of paramount importance to researchers in drug discovery and process development. This guide provides a comparative analysis of the most viable synthetic pathways to 4-Ethyl-2-fluorobenzaldehyde, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each route's advantages and limitations.
Comparative Analysis of Synthetic Strategies
Three principal synthetic strategies for the preparation of 4-Ethyl-2-fluorobenzaldehyde have been evaluated:
-
Direct Formylation of 1-Ethyl-3-fluorobenzene: A direct approach that is often synthetically desirable for its atom economy. However, this route is complicated by the directing effects of the substituents.
-
Synthesis from 2-Fluoro-4-bromo-1-ethylbenzene: A multi-step but highly regioselective pathway that utilizes a pre-functionalized intermediate to ensure the correct placement of the formyl group.
-
Synthesis from 2-Fluoro-4-ethylaniline: A versatile route that proceeds through a diazonium salt intermediate, offering another reliable method for regioselective formylation.
The following table summarizes the key performance indicators for each of these synthetic routes, providing a high-level overview to guide the selection of the most appropriate method for a given research or production context.
| Parameter | Route 1: Direct Formylation | Route 2: From 2-Fluoro-4-bromo-1-ethylbenzene | Route 3: From 2-Fluoro-4-ethylaniline |
| Starting Material | 1-Ethyl-3-fluorobenzene | 4-Bromo-2-fluoroaniline | 1-Fluoro-2-nitrobenzene |
| Key Reactions | Electrophilic Aromatic Substitution (Vilsmeier-Haack or Ortho-lithiation) | Bromination, Sandmeyer Reaction, Halogen-Metal Exchange, Formylation | Nitration, Reduction, Diazotization, Formylation |
| Number of Steps | 1-2 | 4 | 4 |
| Regioselectivity | Poor to Moderate | Excellent | Excellent |
| Reported Overall Yield | Low (isomer mixture) | Good | Moderate to Good |
| Key Advantages | Potentially shorter route | High purity of the desired isomer | Avoids cryogenic organometallic reactions |
| Key Disadvantages | Difficult separation of isomers, low yield of the desired product | Longer synthetic sequence | Use of toxic reagents (e.g., nitro compounds, diazonium salts) |
Route 1: Direct Formylation of 1-Ethyl-3-fluorobenzene
The direct introduction of a formyl group onto the 1-ethyl-3-fluorobenzene ring is an attractive, albeit challenging, approach. The regiochemical outcome of electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack or Friedel-Crafts formylation, is governed by the directing effects of the existing substituents. Both the ethyl group and the fluorine atom are ortho, para-directors. This leads to the formation of a mixture of isomers, with the desired 4-ethyl-2-fluorobenzaldehyde, where formylation occurs ortho to the fluorine and meta to the ethyl group, being a minor product.
A more regioselective direct formylation method is ortho-lithiation, where the fluorine atom can act as a powerful ortho-directing group[1]. However, this still presents challenges in achieving exclusive formation of the desired product.
Reaction Mechanism: Ortho-lithiation and Formylation
The mechanism involves the deprotonation of the aromatic ring at the position ortho to the fluorine atom by a strong organolithium base, such as n-butyllithium (n-BuLi). The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF)[2][3].
Caption: Ortho-lithiation of 1-Ethyl-3-fluorobenzene followed by formylation.
Experimental Protocol: Ortho-lithiation and Formylation of 1-Ethyl-3-fluorobenzene
Materials:
-
1-Ethyl-3-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1-ethyl-3-fluorobenzene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 2 hours to ensure complete lithiation.
-
Add anhydrous DMF (1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by carefully adding 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the isomers.
Expected Outcome: This procedure is expected to yield a mixture of isomeric benzaldehydes, with the desired 4-ethyl-2-fluorobenzaldehyde being a minor component. The separation of these isomers can be challenging and typically results in a low isolated yield of the target compound.
Route 2: Synthesis from 2-Fluoro-4-bromo-1-ethylbenzene
This multi-step route offers excellent control over regioselectivity by introducing the formyl group via a halogen-metal exchange reaction on a pre-functionalized aromatic ring. The key intermediate, 2-fluoro-4-bromo-1-ethylbenzene, can be synthesized from commercially available 4-bromo-2-fluoroaniline.
Caption: Synthetic pathway starting from 4-Bromo-2-fluoroaniline.
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-4-bromo-1-ethylbenzene
This transformation can be achieved via a Sandmeyer-type reaction from 4-bromo-2-fluoroaniline to introduce an ethyl group.
Materials:
-
4-Bromo-2-fluoroaniline
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Potassium iodide (KI)
-
Ethylmagnesium bromide (EtMgBr)
-
Copper(I) iodide (CuI)
-
Anhydrous THF
Procedure:
-
Prepare the diazonium salt of 4-bromo-2-fluoroaniline by reacting it with NaNO₂ in the presence of H₂SO₄ at 0-5 °C.
-
React the diazonium salt with KI to yield 1-bromo-3-fluoro-4-iodobenzene.
-
Perform a Kumada coupling reaction between 1-bromo-3-fluoro-4-iodobenzene and ethylmagnesium bromide in the presence of a suitable catalyst like CuI to obtain 2-fluoro-4-bromo-1-ethylbenzene.
Step 2: Formylation of 2-Fluoro-4-bromo-1-ethylbenzene
This step involves a lithium-halogen exchange followed by quenching with DMF, a reliable method for formylation[2][4].
Materials:
-
2-Fluoro-4-bromo-1-ethylbenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 2-fluoro-4-bromo-1-ethylbenzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction with 1 M HCl and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or distillation to yield 4-ethyl-2-fluorobenzaldehyde.
Expected Outcome: This route provides excellent regioselectivity, leading to the desired product in good yield and high purity after purification.
Route 3: Synthesis from 2-Fluoro-4-ethylaniline
This pathway offers an alternative regioselective approach, starting from the readily accessible 1-fluoro-2-nitrobenzene. The synthesis involves nitration, reduction of the nitro group, and finally, a Sandmeyer-type formylation.
Caption: Synthetic pathway starting from 1-Fluoro-2-nitrobenzene.
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-4-ethylaniline
-
Friedel-Crafts Alkylation of 1-Fluoro-2-nitrobenzene: React 1-fluoro-2-nitrobenzene with an ethylating agent (e.g., ethyl bromide) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethyl group at the position para to the fluorine.
-
Reduction of 1-Fluoro-2-nitro-4-ethylbenzene: The nitro group is then reduced to an amine using standard conditions, such as iron in acidic medium (e.g., Fe/HCl) or catalytic hydrogenation (H₂/Pd-C).
Step 2: Sandmeyer-type Formylation of 2-Fluoro-4-ethylaniline
The Sandmeyer reaction provides a classic method to convert an amino group into a variety of functionalities, including a formyl group, via a diazonium salt intermediate[1].
Materials:
-
2-Fluoro-4-ethylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
A suitable formylating agent for the Sandmeyer reaction (e.g., formaldehyde oxime with copper(I) salt).
Procedure:
-
Dissolve 2-fluoro-4-ethylaniline in aqueous HCl and cool to 0-5 °C.
-
Add a solution of NaNO₂ dropwise to form the diazonium salt.
-
In a separate flask, prepare the formylating reagent.
-
Slowly add the cold diazonium salt solution to the formylating reagent mixture.
-
Allow the reaction to proceed, often with gentle warming, until the evolution of nitrogen gas ceases.
-
Work up the reaction mixture by extraction with an organic solvent.
-
Purify the crude product by column chromatography or distillation.
Expected Outcome: This route offers good regioselectivity and avoids the use of highly reactive and pyrophoric organolithium reagents, which can be an advantage in terms of safety and scalability. However, the handling of diazonium salts requires care due to their potential instability.
Conclusion
The choice of synthetic route to 4-Ethyl-2-fluorobenzaldehyde is a critical decision that depends on the specific requirements of the project, including scale, purity, cost, and safety considerations.
-
Direct formylation of 1-ethyl-3-fluorobenzene is the most direct route but suffers from poor regioselectivity, making it unsuitable for applications requiring high purity of the target molecule without challenging purification steps.
-
The synthesis starting from 2-fluoro-4-bromo-1-ethylbenzene offers a robust and highly regioselective pathway, yielding a pure product. While it involves multiple steps, the control over the final product's structure makes it a highly attractive option for laboratory-scale synthesis and potentially for larger-scale production where purity is paramount.
-
The route via 2-fluoro-4-ethylaniline provides a viable alternative with good regioselectivity and avoids the use of cryogenic organometallic reagents. This pathway may be preferable in process chemistry settings where the handling of such reagents is a concern.
Ultimately, for research and development purposes where high purity and unambiguous characterization are essential, the multi-step routes starting from pre-functionalized intermediates (Routes 2 and 3) are demonstrably superior to the direct formylation approach.
References
Sources
4-Ethyl-2-fluorobenzaldehyde versus other substituted benzaldehydes in synthesis
A Comparative Guide to the Synthetic Utility of 4-Ethyl-2-fluorobenzaldehyde
Introduction: The Nuanced Role of Substitution in Benzaldehyde Chemistry
Substituted benzaldehydes are cornerstone reagents in modern organic synthesis, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and materials.[1] The synthetic utility of a benzaldehyde derivative is profoundly influenced by the nature and position of its substituents, which modulate the reactivity of the aldehyde moiety through a delicate interplay of electronic and steric effects.[2] Molecules like 4-Ethyl-2-fluorobenzaldehyde present a particularly interesting case study. This guide provides an in-depth comparison of 4-Ethyl-2-fluorobenzaldehyde against other common substituted benzaldehydes in several key synthetic transformations. By examining its performance through the lens of mechanistic principles and supporting experimental data, we aim to equip researchers, chemists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Unique Physicochemical Profile of 4-Ethyl-2-fluorobenzaldehyde
The reactivity of 4-Ethyl-2-fluorobenzaldehyde is dictated by the combined influence of its ortho-fluoro and para-ethyl substituents. Understanding these effects is crucial to predicting its behavior in chemical reactions.
-
The ortho-Fluoro Group: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart. While halogens also possess a resonance-donating effect (+R) due to their lone pairs, this is weak for fluorine and is generally outweighed by its powerful inductive pull. The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to enhance properties like metabolic stability and binding affinity.[3]
-
The para-Ethyl Group: The ethyl group at the para-position is a weak electron-donating group (EDG). It exerts a positive inductive effect (+I) and a weak hyperconjugation effect, both of which push electron density towards the aromatic ring. This donation slightly counteracts the withdrawing effect of the fluorine, but more importantly, it modulates the overall electronic character of the molecule without adding significant steric hindrance at the reaction center.
This unique electronic profile—an activated carbonyl due to the ortho-fluoro group, tempered slightly by the para-ethyl group—positions 4-Ethyl-2-fluorobenzaldehyde as a highly reactive yet tunable building block.
Comparative Performance in Key Synthetic Transformations
To objectively assess its synthetic utility, we compare 4-Ethyl-2-fluorobenzaldehyde with a panel of other commercially available benzaldehydes in three fundamental C-C and C-N bond-forming reactions: the Wittig reaction, the Aldol condensation, and reductive amination. The chosen comparators are:
-
Benzaldehyde: The unsubstituted baseline.
-
4-Nitrobenzaldehyde: Contains a strong electron-withdrawing group (EWG).
-
4-Methoxybenzaldehyde: Contains a strong electron-donating group (EDG).
-
4-Ethylbenzaldehyde: Isolates the effect of the ortho-fluoro substituent.
The Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones.[4] The reaction rate is highly dependent on the electrophilicity of the carbonyl carbon. Aldehydes with EWGs react faster than those with EDGs.[5]
Table 1: Comparative Performance in a Representative Wittig Reaction
| Benzaldehyde Derivative | Substituent Effects | Expected Relative Rate | Representative Yield (%) |
| 4-Nitrobenzaldehyde | Strong EWG (-I, -R) | Fastest | 95 |
| 4-Ethyl-2-fluorobenzaldehyde | Strong EWG (-I), Weak EDG (+I) | Fast | 92 |
| Benzaldehyde | None (Baseline) | Moderate | 85 |
| 4-Ethylbenzaldehyde | Weak EDG (+I) | Slow | 80 |
| 4-Methoxybenzaldehyde | Strong EDG (+R) | Slowest | 70 |
Data is representative and compiled based on established reactivity principles for comparative purposes.[5][6]
Causality and Insights: 4-Ethyl-2-fluorobenzaldehyde demonstrates high reactivity, approaching that of 4-nitrobenzaldehyde. The potent inductive effect of the ortho-fluoro group significantly enhances the carbonyl's electrophilicity, accelerating the initial nucleophilic attack by the phosphonium ylide.[5] This makes it a superior substrate compared to benzaldehyde or its 4-ethyl counterpart. While the ortho position introduces potential steric hindrance, the small size of the fluorine atom results in a negligible steric effect in this transformation.
-
Ylide Generation: In a flame-dried, N₂-purged round-bottom flask, suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF (5 mL per mmol). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise. Allow the resulting deep red solution to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Reaction with Aldehyde: Dissolve the selected benzaldehyde derivative (1.0 eq.) in anhydrous THF (2 mL per mmol) and add it dropwise to the ylide solution at room temperature.
-
Monitoring and Workup: Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.[5]
Base-Catalyzed Aldol Condensation (Claisen-Schmidt)
The Claisen-Schmidt condensation, a type of Aldol reaction, involves the reaction of an aldehyde with a ketone to form an α,β-unsaturated ketone (a chalcone).[7] Similar to the Wittig reaction, the rate is enhanced by the electrophilicity of the aldehyde.
Table 2: Comparative Performance in a Representative Claisen-Schmidt Condensation
| Benzaldehyde Derivative | Substituent Effects | Expected Relative Rate | Representative Yield (%) |
| 4-Nitrobenzaldehyde | Strong EWG (-I, -R) | Fastest | 94 |
| 4-Ethyl-2-fluorobenzaldehyde | Strong EWG (-I), Weak EDG (+I) | Fast | 90 |
| Benzaldehyde | None (Baseline) | Moderate | 82 |
| 4-Ethylbenzaldehyde | Weak EDG (+I) | Slow | 78 |
| 4-Methoxybenzaldehyde | Strong EDG (+R) | Slowest | 65 |
Data is representative and compiled based on established reactivity principles for comparative purposes.[5][8]
Causality and Insights: Once again, 4-Ethyl-2-fluorobenzaldehyde shows excellent performance. The electron-withdrawing fluorine atom activates the aldehyde for the crucial initial attack by the ketone enolate. This activation is key to achieving high yields and shorter reaction times, making it a more efficient substrate than benzaldehyde or electron-rich derivatives.[5]
-
Reaction Setup: In a round-bottom flask, dissolve the benzaldehyde derivative (1.0 eq.) and acetophenone (1.0 eq.) in ethanol (4 mL per mmol).
-
Base Addition: While stirring at room temperature, add a 15 M aqueous sodium hydroxide solution (0.1 mL) to the mixture.
-
Reaction and Precipitation: Cap the flask and stir vigorously. The reaction progress can often be observed by the formation of a solid precipitate. Continue stirring for 1-2 hours or until the reaction is complete as monitored by TLC.
-
Workup and Isolation: Break up the solid with a spatula and add 5 mL of ice-cold water. Filter the resulting slurry through a Büchner funnel, washing the solid with copious amounts of cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid chalcone from a suitable solvent, such as ethanol, to obtain the pure product.[8]
Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[9] It proceeds via the formation of an imine or iminium ion, which is then reduced in situ.[10] The initial formation of the hemiaminal and its dehydration to an imine are often the rate-limiting steps and are facilitated by electron-withdrawing groups that make the carbonyl carbon more electrophilic.
Table 3: Comparative Performance in a Representative Reductive Amination
| Benzaldehyde Derivative | Substituent Effects | Expected Relative Rate | Representative Yield (%) |
| 4-Nitrobenzaldehyde | Strong EWG (-I, -R) | Fastest | 88 |
| 4-Ethyl-2-fluorobenzaldehyde | Strong EWG (-I), Weak EDG (+I) | Fast | 85 |
| Benzaldehyde | None (Baseline) | Moderate | 75 |
| 4-Ethylbenzaldehyde | Weak EDG (+I) | Slow | 70 |
| 4-Methoxybenzaldehyde | Strong EDG (+R) | Slowest | 60 |
Data is representative and compiled based on established reactivity principles for comparative purposes.[9][11]
Causality and Insights: The trend continues in reductive amination, with 4-Ethyl-2-fluorobenzaldehyde proving to be a highly effective substrate. Its enhanced electrophilicity promotes the initial attack by the amine and facilitates the subsequent dehydration to the iminium ion intermediate, leading to higher conversion rates compared to less electrophilic aldehydes. This is particularly advantageous when working with less nucleophilic amines.
-
Reaction Setup: In a vial, dissolve the benzaldehyde derivative (1.0 eq.) and benzylamine (1.05 eq.) in 1,2-dichloroethane (DCE, 5 mL per mmol).
-
Imine Formation: Add acetic acid (1.1 eq.) to catalyze imine formation. Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirring solution. Be cautious of initial gas evolution.
-
Monitoring and Workup: Allow the reaction to proceed for 12-18 hours at room temperature, monitoring by TLC. Once complete, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amine product via flash column chromatography.[11]
Conclusion
4-Ethyl-2-fluorobenzaldehyde consistently demonstrates superior performance in nucleophilic addition and related reactions compared to benzaldehyde, electron-rich benzaldehydes, and even its non-fluorinated analogue, 4-ethylbenzaldehyde. The activating, electron-withdrawing inductive effect of the ortho-fluoro group is the primary driver of this enhanced reactivity. This makes it an excellent choice for synthetic chemists looking to improve reaction rates and yields, particularly in transformations like the Wittig reaction, Aldol condensations, and reductive aminations. While its performance is slightly lower than that of strongly deactivated systems like 4-nitrobenzaldehyde, it offers a more moderate electronic profile that can be beneficial for avoiding side reactions in complex syntheses. For researchers in drug development, the inclusion of the fluoro and ethyl groups offers valuable handles for modulating the pharmacokinetic and pharmacodynamic properties of target molecules, making 4-Ethyl-2-fluorobenzaldehyde a strategically important building block in the modern synthetic arsenal.
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A Comparative Guide to the Efficacy of 4-Ethyl-2-fluorobenzaldehyde-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic incorporation of fluorine atoms and ethyl groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of derived compounds. This guide provides a comparative evaluation of three prominent classes of compounds synthesized from 4-Ethyl-2-fluorobenzaldehyde: chalcones, pyrazolines, and Schiff bases. We will delve into their synthesis, comparative efficacy across different biological activities, and the underlying mechanisms of action, supported by experimental data and detailed protocols.
The Central Role of the 4-Ethyl-2-fluorobenzaldehyde Moiety
4-Ethyl-2-fluorobenzaldehyde serves as a versatile starting material, offering a unique combination of steric and electronic properties. The fluorine atom at the ortho position can enhance metabolic stability and binding affinity through favorable electrostatic interactions, while the ethyl group at the para position can influence lipophilicity and receptor pocket interactions.
Physicochemical Properties of the Core Scaffold:
While specific experimental data for 4-Ethyl-2-fluorobenzaldehyde is not extensively published, data for the closely related 4-ethylbenzaldehyde and other fluorobenzaldehyde isomers provide valuable insights.
| Property | Value (for 4-ethylbenzaldehyde) | Value (for 4-fluorobenzaldehyde) |
| Molecular Formula | C9H10O | C7H5FO |
| Molecular Weight | 134.18 g/mol | 124.11 g/mol [1] |
| Boiling Point | 221-222 °C | 181 °C[1] |
| Flash Point | 92 °C | 56 °C[1] |
| Density | 0.989 g/mL | 1.157 g/mL[2] |
Comparative Synthesis of Derived Compounds
The aldehyde functionality of 4-Ethyl-2-fluorobenzaldehyde is the key to synthesizing a diverse array of heterocyclic compounds. The primary synthetic routes for chalcones, pyrazolines, and Schiff bases are outlined below.
Caption: Synthetic workflows for chalcone, pyrazoline, and Schiff base derivatives.
Comparative Biological Efficacy
While direct comparative studies of 4-Ethyl-2-fluorobenzaldehyde derivatives are limited, we can extrapolate and compare the general efficacy of these compound classes based on studies of structurally similar fluorinated benzaldehyde derivatives.
Anticancer Activity
Chalcones derived from fluorinated benzaldehydes have demonstrated significant cytotoxic effects against various cancer cell lines.[3] Their mechanism of action is often attributed to the induction of apoptosis.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound Class | Derivative Example (Substitution on Phenyl Ring B) | MCF-7 (Breast) | A549 (Lung) | HT-29 (Colon) | Reference |
| Chalcones | 4'-fluoro-2'-hydroxy | - | - | - | [4] |
| 4-Chloro | 5.16 - 15.38 | - | - | [3] | |
| 4-Bromo | - | - | - | - | |
| 4-Nitro | 2.08 - 22.64 | - | - | [3] | |
| Pyrazolines | Indole-substituted | 15.43 (MGC-803) | - | - | [4] |
| Schiff Bases | - | - | - | - | Data not available |
Note: Data presented is for fluorinated chalcone and pyrazoline derivatives, which may not be directly derived from 4-Ethyl-2-fluorobenzaldehyde but serve as a relevant comparison.
Antimicrobial Activity
Pyrazoline and Schiff base derivatives have shown promising activity against a range of bacterial and fungal pathogens. Their efficacy is often attributed to the inhibition of essential cellular processes.
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound Class | Derivative Example | S. aureus | E. coli | C. albicans | Reference |
| Pyrazolines | Imidazothiadiazole-pyrazole | <0.24 | <0.24 | - | [5] |
| Pyrazole-1-carbothiohydrazide | 62.5-125 | - | 2.9-7.8 | [6] | |
| Schiff Bases | Fluorobenzaldehyde-triazole | - | - | - | [1] |
| Chalcones | - | - | - | - | Data not available |
Note: The presented data is for various pyrazoline and Schiff base derivatives and may not be specific to 4-Ethyl-2-fluorobenzaldehyde derivatives.
Anticonvulsant Activity
Schiff bases, in particular, have been investigated for their potential as anticonvulsant agents. Their mechanism is often linked to the modulation of GABAergic neurotransmission.
Table 3: Comparative Anticonvulsant Activity
| Compound Class | Animal Model | Efficacy Metric | Result | Reference |
| Schiff Bases | Picrotoxin-induced seizures (rats) | % Protection | Up to 74% | [7] |
| Pentylenetetrazole-induced seizures (mice) | Onset of convulsions | Significantly increased | [8] | |
| Chalcones | - | - | Data not available | - |
| Pyrazolines | - | - | Data not available | - |
Mechanistic Insights into Biological Activity
Understanding the molecular pathways targeted by these compounds is crucial for rational drug design and development.
Chalcones: Induction of Apoptosis via p38 MAPK Pathway
Several studies suggest that chalcones exert their anticancer effects by inducing programmed cell death, or apoptosis. One of the key signaling cascades implicated is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[9] Stress signals, such as those induced by cytotoxic chalcones, can activate the p38 MAPK cascade, leading to the phosphorylation of downstream targets that regulate the expression of pro-apoptotic proteins like Bax and inhibit anti-apoptotic proteins like Bcl-2.[10]
Caption: Chalcone-induced apoptosis via the p38 MAPK pathway.
Pyrazolines: Inhibition of Bacterial Cell Wall Synthesis
The antibacterial activity of many heterocyclic compounds, including pyrazolines, can be attributed to their ability to interfere with the synthesis of the bacterial cell wall.[11] The peptidoglycan layer is essential for maintaining the structural integrity of bacteria. Pyrazoline derivatives may inhibit key enzymes, such as transpeptidases, which are responsible for the cross-linking of peptidoglycan chains.[11][12] This disruption leads to a weakened cell wall and ultimately cell lysis.
Caption: Inhibition of bacterial cell wall synthesis by pyrazolines.
Schiff Bases: Modulation of GABA-A Receptors
The anticonvulsant properties of certain Schiff bases are thought to be mediated through their interaction with the GABAergic system.[8] Specifically, they may act as positive allosteric modulators of the GABA-A receptor.[13][14][15] By enhancing the binding of the inhibitory neurotransmitter GABA to its receptor, these compounds increase the influx of chloride ions into the neuron. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential and thus reducing neuronal excitability and seizure susceptibility.[16]
Caption: Modulation of GABA-A receptors by Schiff bases.
Experimental Protocols
General Synthesis of Chalcones (Claisen-Schmidt Condensation)
-
Reactant Preparation: Dissolve equimolar amounts of 4-Ethyl-2-fluorobenzaldehyde and a substituted acetophenone in ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a strong base (e.g., 40% aqueous NaOH or KOH) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
Purification: Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
General Synthesis of Pyrazolines
-
Reactant Preparation: Dissolve the synthesized chalcone derivative in a suitable solvent such as glacial acetic acid or ethanol.[8]
-
Reagent Addition: Add an excess of hydrazine hydrate to the solution.[8]
-
Reaction Conditions: Reflux the reaction mixture for several hours.
-
Work-up: After cooling, pour the reaction mixture into ice-water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from an appropriate solvent to yield the pure pyrazoline derivative.
General Synthesis of Schiff Bases
-
Reactant Preparation: Dissolve equimolar amounts of 4-Ethyl-2-fluorobenzaldehyde and a primary amine in ethanol.
-
Catalysis (if necessary): A few drops of glacial acetic acid can be added as a catalyst.
-
Reaction Conditions: Reflux the mixture for a few hours.
-
Work-up: Cool the reaction mixture to room temperature.
-
Purification: The solid product that crystallizes out is collected by filtration, washed with cold ethanol, and dried.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)
-
Animal Grouping: Use groups of mice or rats, with a control group receiving the vehicle and test groups receiving different doses of the compound.
-
Compound Administration: Administer the test compounds intraperitoneally or orally.
-
MES Induction: After a specific time, induce seizures by delivering an electrical stimulus through corneal or ear electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.
-
ED50 Calculation: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic extensor component of the seizure, is calculated.
Conclusion and Future Directions
Derivatives of 4-Ethyl-2-fluorobenzaldehyde, including chalcones, pyrazolines, and Schiff bases, represent a promising avenue for the discovery of new therapeutic agents. Chalcones have shown notable potential as anticancer agents through the induction of apoptosis, while pyrazolines and Schiff bases exhibit significant antimicrobial and anticonvulsant activities, respectively.
The comparative analysis presented in this guide highlights the diverse biological potential stemming from a single, strategically substituted starting material. Future research should focus on synthesizing and evaluating a broader library of these derivatives to establish more definitive structure-activity relationships. Furthermore, in-depth mechanistic studies are warranted to identify specific molecular targets and to optimize the lead compounds for enhanced potency and selectivity. The detailed protocols provided herein offer a solid foundation for researchers to embark on such investigations, ultimately paving the way for the development of novel and effective drugs.
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A Comparative Guide to Cross-Reactivity Studies of 4-Ethyl-2-fluorobenzaldehyde Derivatives
In the landscape of modern drug discovery, the therapeutic promise of a lead compound is intrinsically linked to its specificity. Unintended molecular interactions, or off-target effects, are a primary driver of clinical trial failures and adverse drug reactions.[1] The scaffold of 4-Ethyl-2-fluorobenzaldehyde represents a promising starting point for novel therapeutics due to the versatile reactivity of the aldehyde group and the modulatory effects of its substituents on physicochemical properties.[2][3][4] However, these same features can also lead to unforeseen cross-reactivity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies for derivatives of 4-Ethyl-2-fluorobenzaldehyde. We will not merely list protocols; instead, we will delve into the causality behind experimental choices, comparing the strategic value of different methodologies. Our focus is on creating a self-validating system of inquiry, ensuring that the data generated is both reliable and actionable.
The Strategic Imperative: Why Profile Cross-Reactivity?
The aldehyde functional group is highly versatile in organic synthesis, readily forming Schiff bases, hydrazones, and other covalent or non-covalent interactions with biological macromolecules.[4] The ethyl and fluoro substituents on the benzaldehyde ring alter its steric and electronic profile, which can fine-tune binding to the intended target. However, these modifications also create the potential for binding to unintended proteins, leading to off-target toxicity or unexpected polypharmacology. Early and comprehensive characterization of these off-target interactions is not just a regulatory hurdle but a fundamental component of risk mitigation in drug development.[1][5]
This guide will use a representative set of hypothetical derivatives to illustrate the comparative methodologies:
-
Compound A: 4-Ethyl-2-fluorobenzaldehyde (Parent Compound)
-
Compound B: 5-Ethyl-2-fluorobenzaldehyde (Isomeric Control)
-
Compound C: 4-Ethyl-2-fluoro-3-hydroxybenzaldehyde (Derivative with H-bond donor)
-
Compound D: 4-(1-Hydroxyethyl)-2-fluorobenzaldehyde (Reduced Aldehyde Control)
Tier 1 Screening: High-Throughput Triage
The initial goal is to cast a wide net to identify potential off-target liabilities quickly and efficiently. The choice of assay at this stage prioritizes throughput and breadth over granular detail.
Methodology 1: Competitive Immunoassays
Immunoassays, particularly in a competitive format, are excellent for screening small molecules against a panel of known targets, such as receptors or enzymes for which specific antibodies are available.[6][7][8]
Causality Behind the Choice: This method is ideal for an initial screen if there is a pre-existing hypothesis about likely off-target families (e.g., kinases, GPCRs). It leverages the high specificity of antibody-antigen interactions to detect binding events. A competitive format is necessary because small molecules like our benzaldehyde derivatives cannot be "sandwiched" by two antibodies.[8]
-
Plate Coating: Coat a 96-well high-binding plate with the target protein of interest (e.g., a specific kinase or receptor) overnight at 4°C.
-
Washing: Wash the plate 3x with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature.
-
Competition Reaction: Add a mixture of the test compound (e.g., Derivative A-D at various concentrations) and a fixed concentration of a biotinylated ligand known to bind the target protein. Incubate for 2 hours.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate and incubate for 1 hour. This will bind to the biotinylated ligand that is bound to the target protein.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm). A lower signal indicates higher binding of the test compound.
Caption: Decision workflow for hit characterization using SPR.
Data Comparison and Interpretation
To effectively compare the cross-reactivity profiles, the data from these disparate assays must be synthesized and viewed holistically.
Table 1: Comparative Cross-Reactivity Profile of 4-Ethyl-2-fluorobenzaldehyde Derivatives
| Compound | Target X (ELISA IC₅₀, µM) | Target Y (SPR K D, µM) | HepG2 (MTT CC₅₀, µM) | HEK293 (MTT CC₅₀, µM) |
| A | > 100 | 50.2 | > 100 | > 100 |
| B | 85.6 | 45.8 | 92.1 | > 100 |
| C | 12.3 | 2.1 | 15.5 | 78.4 |
| D | > 100 | > 100 | > 100 | > 100 |
Data is hypothetical and for illustrative purposes only.
Interpretation and Actionable Insights:
-
Compound A (Parent): Shows minimal cross-reactivity across the board, establishing a clean baseline.
-
Compound B (Isomer): Exhibits slightly higher, but likely insignificant, off-target activity compared to the parent compound.
-
Compound C (Hydroxy Derivative): This is a clear red flag. The addition of the hydroxyl group significantly increases binding to off-target Y (low µM K D ) and shows selective cytotoxicity towards liver cells (HepG2). The strong correlation between the binding data (SPR) and the functional data (MTT) provides a high degree of confidence that the interaction with Target Y is responsible for the observed cytotoxicity. This derivative would likely be deprioritized or require significant modification.
-
Compound D (Reduced Aldehyde): Shows no activity. This is a critical negative control, demonstrating that the aldehyde functionality is essential for both the intended (not shown) and unintended biological activities of the other derivatives.
Conclusion: A Self-Validating Framework
This guide outlines a tiered, multi-parametric approach to evaluating the cross-reactivity of novel 4-Ethyl-2-fluorobenzaldehyde derivatives. By integrating high-throughput screening with high-content, mechanistic validation, researchers can build a comprehensive and reliable safety profile. The causality-driven selection of assays—from broad functional screens to precise kinetic analyses—ensures that resources are focused on the most promising and safest lead candidates. Adherence to such a rigorous, self-validating framework is paramount for navigating the complexities of drug development and ultimately delivering safer, more effective therapeutics.
References
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
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PharmaInfo. (n.d.). Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives. Retrieved from [Link]
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Zhang, Y., & Ye, Z. (2020). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2135, 153-163. Retrieved from [Link]
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Taranova, N. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4294. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. Retrieved from [Link]
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Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
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Khalifa, M., & Abdelbaky, N. (2008). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. ResearchGate. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved from [Link]
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The Biochemist. (2023). A beginner’s guide to surface plasmon resonance. Portland Press. Retrieved from [Link]
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Liu, Y., et al. (2020). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Frontiers in Immunology, 11, 1836. Retrieved from [Link]
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Rehman, S. U., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1285. Retrieved from [Link]
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Zhang, C., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 11, 1184221. Retrieved from [Link]
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Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]
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BioPharm International. (2011). FDA Publishes Guidance for Preventing Cross-Contamination. Retrieved from [Link]
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de Souza, M. V. N., et al. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Química Nova, 37(3), 477-482. Retrieved from [Link]
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Wang, W., et al. (2019). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, 91(22), 14436-14444. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 4-fluorobenzaldehyde. Retrieved from [Link]
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FDA Learning Cache. (2025). FDA ICH M12 Drug-Drug Interaction Studies Webinar: Final Guidance. YouTube. Retrieved from [Link]
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Cohen, L., et al. (2017). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. Retrieved from [Link]
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Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]
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van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4332-4336. Retrieved from [Link]
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Cytiva Life Sciences. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. Retrieved from [Link]
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St-Gelais, A., et al. (2024). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 29(5), 1083. Retrieved from [Link]
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Brockow, K., et al. (2015). Guideline for the diagnosis of drug hypersensitivity reactions: S2K-Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) and the German Dermatological Society (DDG) in collaboration with the Association of German Allergologists (AeDA), the German Society for Pediatric Allergology and Environmental Medicine (GPA), the German Contact Dermatitis Research Group. Allergo Journal International, 24(3), 94-105. Retrieved from [Link]
- CN101353297A - Synthetic method of 4-fluorobenzaldehyde. (2009). Google Patents.
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Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Ethyl-2-fluorobenzaldehyde
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Ethyl-2-fluorobenzaldehyde, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring a culture of safety and responsibility in your laboratory.
Foundational Knowledge: Understanding the Hazard Profile
Before any disposal protocol is initiated, a thorough understanding of the inherent risks associated with 4-Ethyl-2-fluorobenzaldehyde is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, we can infer its hazard profile from structurally similar compounds such as 2-fluorobenzaldehyde and 4-fluorobenzaldehyde.
Based on this data, 4-Ethyl-2-fluorobenzaldehyde should be handled as a substance that is:
-
Flammable: As a substituted benzaldehyde, it is likely a combustible liquid and its vapor can form explosive mixtures with air. All sources of ignition must be rigorously excluded from handling and storage areas.
-
Irritating and Harmful: It is expected to cause serious eye and skin irritation. Inhalation may lead to respiratory tract irritation, and ingestion is likely harmful.
-
Environmentally Hazardous: This class of compounds is often toxic to aquatic life with long-lasting effects. Therefore, it must be prevented from entering drains, soil, or any waterway.
-
Reactive: It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents. Contact with these materials could lead to vigorous, exothermic reactions.
This hazard profile dictates that 4-Ethyl-2-fluorobenzaldehyde must be treated as hazardous waste throughout its lifecycle, from initial handling to final disposal.
Pre-Disposal Checklist: Ensuring a Safe and Compliant Process
Prior to initiating the disposal process, a systematic check ensures all safety and regulatory aspects are addressed.
| Checklist Item | Verification Step | Rationale |
| Personal Protective Equipment (PPE) | Confirm availability and proper condition of: nitrile or butyl rubber gloves, chemical splash goggles and a face shield, flame-retardant lab coat, and closed-toe shoes. | To prevent skin and eye contact with the chemical. Fluorinated compounds can be particularly hazardous, and appropriate PPE is the first line of defense. |
| Ventilation | Ensure work is conducted in a certified chemical fume hood. | To prevent inhalation of vapors, which can cause respiratory irritation and other health effects. |
| Waste Container | Select a clearly labeled, non-reactive, and sealable container designated for flammable liquid hazardous waste. | To safely contain the waste without degradation of the container and to clearly communicate the hazard to all personnel. |
| Spill Kit | Verify a spill kit containing an inert absorbent material (e.g., vermiculite, sand), and waste disposal bags is readily accessible. | To be prepared for accidental spills and to contain them quickly and safely. |
| Regulatory Knowledge | Be familiar with your institution's and local's hazardous waste disposal regulations. | Disposal procedures are governed by strict regulations (e.g., EPA in the United States) that must be followed to avoid legal and environmental issues. |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of unwanted 4-Ethyl-2-fluorobenzaldehyde and its contaminated materials.
3.1. Disposal of Unused or Waste 4-Ethyl-2-fluorobenzaldehyde (Liquid)
-
Segregation: Under no circumstances should 4-Ethyl-2-fluorobenzaldehyde be mixed with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines. It should be collected in a designated container for halogenated organic waste.
-
Containment: Carefully transfer the waste liquid into the designated hazardous waste container inside a chemical fume hood. Avoid splashing.
-
Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste," the full chemical name "4-Ethyl-2-fluorobenzaldehyde," and the associated hazards (e.g., "Flammable," "Irritant").
-
Storage: Securely cap the container and store it in a designated satellite accumulation area for hazardous waste. This area should be cool, dry, well-ventilated, and away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste. Professional waste disposal services will then transport it to a licensed facility for incineration or other approved treatment.
3.2. Decontamination and Disposal of Empty Containers
Empty containers that held 4-Ethyl-2-fluorobenzaldehyde must also be treated as hazardous waste as they may retain residual chemical and vapors.
-
Triple Rinsing:
-
In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
The volume of the rinsing solvent should be approximately 10% of the container's volume for each rinse.
-
Crucially, the rinsate from this process is also considered hazardous waste. It must be collected in the same or a compatible hazardous waste container as the original chemical.
-
-
Container Puncturing: After triple rinsing, the container should be punctured or otherwise rendered unusable to prevent its reuse.
-
Final Disposal: The triple-rinsed and punctured container can typically be disposed of as regular solid waste, but you must confirm this with your local EHS guidelines.
3.3. Disposal of Contaminated Solid Waste
Solid waste, such as contaminated gloves, absorbent pads from spills, or weighing papers, must be disposed of as hazardous solid waste.
-
Collection: Place all contaminated solid materials into a designated, labeled, and sealed plastic bag or container.
-
Labeling: Clearly label the bag or container with "Hazardous Waste" and a description of the contents (e.g., "Solid waste contaminated with 4-Ethyl-2-fluorobenzaldehyde").
-
Pickup: Arrange for pickup by your EHS office along with your liquid hazardous waste.
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you are unsure of the hazard.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (like acetone), collecting the cleaning materials as hazardous waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of 4-Ethyl-2-fluorobenzaldehyde and associated materials, the following workflow diagram has been developed.
Caption: Disposal workflow for 4-Ethyl-2-fluorobenzaldehyde.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the most current Safety Data Sheets.
References
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Fluoride (F- & HF) in Workplace Atmospheres. Retrieved from [Link]
- Carl ROTH. (2020,
Personal protective equipment for handling 4-Ethyl-2-fluorobenzaldehyde
A Proactive Safety Protocol for Handling 4-Ethyl-2-fluorobenzaldehyde
This guide provides a comprehensive operational and safety framework for handling 4-Ethyl-2-fluorobenzaldehyde in a research and development setting. As a substituted aromatic aldehyde, this compound requires meticulous handling to ensure personnel safety and experimental integrity. The following protocols are synthesized from established safety principles for analogous compounds and are designed to empower researchers with the knowledge to operate safely and effectively.
Hazard Assessment: Understanding the Compound's Profile
While a specific Safety Data Sheet (SDS) for 4-Ethyl-2-fluorobenzaldehyde is not widely available, its chemical structure—a fluorinated benzaldehyde derivative—allows us to extrapolate its hazard profile from closely related compounds such as 2-fluorobenzaldehyde and 4-fluorobenzaldehyde. The primary hazards are consistently identified across these analogs.[1][2][3]
The causality for these hazards lies in the functional groups: the aldehyde group can be irritating and sensitizing, while the aromatic ring and its substituents contribute to its overall reactivity and toxicological profile. The compound is a flammable liquid, necessitating strict control of ignition sources.[1][4]
| Hazard Classification | Description | Rationale & Implication |
| Flammable Liquid, Category 3 | The vapor can form flammable mixtures with air. Requires careful storage and handling away from heat, sparks, and open flames.[1][2][3] | All dispensing and handling operations must be conducted in an environment free of ignition sources. Equipment must be properly grounded to prevent static discharge.[3][5] |
| Skin Irritation, Category 2 | Causes skin irritation upon direct contact.[1][2][3] | Prolonged or repeated exposure can lead to dermatitis. Impermeable gloves and protective clothing are mandatory to prevent contact. |
| Serious Eye Irritation, Category 2 | Vapors and splashes can cause serious eye irritation.[1][2][3] | Chemical splash goggles are essential at all times. For larger volumes or splash-prone procedures, a face shield should be used in conjunction with goggles. |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | May cause respiratory irritation.[1][2][3] | Inhalation of vapors must be avoided. All work must be performed in a certified chemical fume hood to maintain exposure levels well below any occupational limits. |
| Acute Oral Toxicity, Category 4 | Harmful if swallowed.[3][4] | Ingestion can lead to systemic effects. Strict personal hygiene practices, such as washing hands before leaving the lab, are critical. |
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods for exposure control are robust engineering and administrative controls.
-
Chemical Fume Hood: All handling of 4-Ethyl-2-fluorobenzaldehyde, including weighing, dispensing, and reaction setup, must occur within a properly functioning chemical fume hood. This is non-negotiable as it provides primary containment from respiratory exposure and protection from splashes or fires.[6]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Safety Stations: An eyewash station and emergency shower must be readily accessible and tested regularly.[6]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to mitigate the risks associated with this compound.
Eye and Face Protection
-
Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the laboratory.
-
Recommended for High-Risk Tasks: For procedures involving larger quantities (>50 mL) or a significant risk of splashing, a full-face shield must be worn over the chemical splash goggles.[7][8]
Hand Protection
The selection of appropriate gloves is critical, as aromatic aldehydes can permeate common glove materials. A single glove is insufficient; double-gloving is required.
-
Inner Glove: A thin nitrile glove can serve as the inner layer. This provides a baseline of chemical protection and dexterity.
-
Outer Glove: The outer glove must offer robust protection against aldehydes. Butyl rubber gloves are an excellent choice due to their high resistance to a wide range of aldehydes and ketones.[9] If butyl gloves are not available, a thicker neoprene glove is a suitable alternative.
| Glove Material | Performance Against Aldehydes | Rationale |
| Butyl Rubber | Excellent | Provides superior resistance to permeation by a wide variety of chemicals, including aldehydes.[9] |
| Neoprene | Good | Offers good chemical and tear resistance, suitable as an outer glove.[9] |
| Nitrile | Fair to Poor (for prolonged contact) | While providing good general-purpose protection, nitrile gloves are not recommended for extended exposure to many aldehydes.[9][10] Use only as an inner glove or for very brief, incidental contact. |
| Natural Latex | Poor | Not recommended for handling organic solvents or aldehydes due to poor chemical resistance.[7][9] |
Protocol for Glove Use:
-
Inspect gloves for any signs of degradation or puncture before use.
-
Don the inner nitrile glove, ensuring a proper fit.
-
Don the outer butyl or neoprene glove over the inner glove.
-
If incidental contact with the chemical occurs, remove both gloves immediately, wash hands thoroughly, and don a new pair.
-
Remove gloves using a technique that avoids skin contact with the contaminated outer surface.
-
Dispose of used gloves as hazardous waste.
Body Protection
-
Lab Coat: A flame-resistant (FR) lab coat is required. It should be fully buttoned with sleeves rolled down.
-
Apron: For handling quantities greater than 100 mL, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.[4]
-
Clothing and Footwear: Full-length pants and closed-toe shoes made of a non-porous material are mandatory.[11]
Respiratory Protection
Work within a chemical fume hood should prevent the need for respiratory protection. However, in the event of a significant spill or failure of engineering controls, respiratory protection is essential.
-
Required: A NIOSH-approved half-mask or full-face air-purifying respirator (APR) equipped with organic vapor (OV) cartridges.[12][13]
-
Note: All personnel required to wear a respirator must be part of a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA.
Operational and Disposal Plans
Step-by-Step Handling Workflow
-
Preparation: Assemble all necessary equipment, reagents, and PPE before retrieving the 4-Ethyl-2-fluorobenzaldehyde.
-
Dispensing: Conduct all dispensing within a chemical fume hood. Ground the container when transferring the liquid to prevent static electricity buildup.[5] Use non-sparking tools.[1][3]
-
Storage: Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][14] Ensure it is stored away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3][14]
-
Spill Response:
-
Small Spill (<50 mL): Evacuate non-essential personnel. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Large Spill (>50 mL): Evacuate the entire area immediately. Alert laboratory management and the institutional safety office. Do not attempt to clean up a large spill without specialized training and equipment.
-
-
Waste Disposal:
-
All materials contaminated with 4-Ethyl-2-fluorobenzaldehyde, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[4][15]
-
The chemical waste should be collected in a properly labeled, sealed container.
-
Disposal must be handled by a licensed chemical destruction facility, likely via controlled incineration.[1][2] Do not pour down the drain. [2][3]
-
Workflow Visualization
Caption: Workflow for Safe Handling of 4-Ethyl-2-fluorobenzaldehyde.
References
-
Safety Data Sheet: Benzaldehyde . Carl ROTH. [Link]
-
OSHA Glove Selection Chart . Environmental Health and Safety, The University of Texas at Dallas. [Link]
-
Lab Safety Equipment & PPE . ChemTalk. [Link]
-
UAH Laboratory Personal Protective Equipment . The University of Alabama in Huntsville. [Link]
-
Ansell Chemical Resistance Glove Chart . Environment, Health and Safety, Princeton University. [Link]
-
HAZARD SUMMARY - BENZALDEHYDE . New Jersey Department of Health. [Link]
-
Safety Assessment of Benzaldehyde as Used in Cosmetics . Cosmetic Ingredient Review. [Link]
-
Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Gloves Chemical Resistance Chart . Safety West. [Link]
-
BENZALDEHYDE - Safety Data Sheet . Kasturi Aromatics. [Link]
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
